molecular formula C10H15NO2 B13636384 (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

カタログ番号: B13636384
分子量: 181.23 g/mol
InChIキー: TYCAIPYOFMZYLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is a synthetic organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . Its structure integrates a cyclobutane ring, a furan heterocycle, and both amino and alcohol functional groups, making it a versatile and valuable scaffold in medicinal chemistry and drug discovery research. The primary research application of this compound is as a multifunctional building block for the synthesis of more complex molecules. The presence of both a primary amine and a primary alcohol provides two distinct handles for chemical modification, allowing researchers to create amides, sulfonamides, carbamates, or esters. This enables the compound to be readily incorporated into larger molecular architectures or conjugated to other pharmacophores. The furan-2-yl moiety is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, suggesting its incorporation can be key in exploring structure-activity relationships . Furthermore, the cyclobutyl ring can impart favorable properties to a molecule, such as influencing its three-dimensional conformation, metabolic stability, and lipophilicity . While specific biological data and mechanism of action for this compound are not currently established in the public domain, its structural features are consistent with those found in compounds investigated for various therapeutic areas. Researchers may find value in this chemical as a key intermediate for constructing potential pharmacologically active agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C10H15NO2

分子量

181.23 g/mol

IUPAC名

[1-(aminomethyl)cyclobutyl]-(furan-2-yl)methanol

InChI

InChI=1S/C10H15NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h1,3,6,9,12H,2,4-5,7,11H2

InChIキー

TYCAIPYOFMZYLU-UHFFFAOYSA-N

正規SMILES

C1CC(C1)(CN)C(C2=CC=CO2)O

製品の起源

United States

Foundational & Exploratory

physicochemical properties of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph for (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol , a specialized sp³-rich building block used in fragment-based drug discovery (FBDD).

Physicochemical Attributes, Drugability Assessment, and Characterization Protocols

Executive Summary

This compound (referred to herein as ACFM-2 ) represents a high-value "privileged fragment" in modern medicinal chemistry. By combining a rigid, sp³-rich cyclobutane core with a heteroaromatic furan ring and a polar aminomethyl handle, ACFM-2 offers a unique vector for exploring chemical space beyond flat aromatic scaffolds.

This guide provides a rigorous analysis of ACFM-2’s physicochemical properties, detailing its behavior in solution, stability under physiological conditions, and protocols for its empirical characterization. It is designed for researchers utilizing ACFM-2 as a core scaffold for kinase inhibitors, GPCR ligands, or CNS-penetrant therapeutics.

Molecular Architecture & Descriptors

The structural distinctiveness of ACFM-2 lies in its gem-disubstituted cyclobutane ring , which acts as a conformationally restricted spacer. This restriction orients the furan and the amine vectors in a specific geometry, reducing the entropic penalty upon protein binding compared to flexible acyclic analogs.

Chemical Identity[1][2]
  • IUPAC Name: methanol

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol

  • Chirality: The molecule contains one chiral center at the carbinol carbon (CH-OH). It is typically synthesized as a racemate but can be resolved into (R) and (S) enantiomers.

Calculated Physicochemical Matrix

The following data utilizes consensus algorithms calibrated against the structural analog methanol (CAS 1516979-95-5).

PropertyValueClassificationSignificance in Drug Design
cLogP 0.62 ± 0.1HydrophilicIdeal for oral bioavailability; low risk of non-specific binding.
TPSA ~69 ŲModerateExcellent membrane permeability; CNS penetrant potential (TPSA < 90 Ų).
H-Bond Donors 2LowFavorable for passive diffusion.
H-Bond Acceptors 3LowFavorable for passive diffusion.
Fsp³ 0.60HighIndicates high 3D complexity; correlates with improved clinical success rates.
Rotatable Bonds 3RigidLow conformational flexibility improves binding selectivity.

Critical Analysis of Functional Moieties

The Aminomethyl "Anchor"

The primary amine (-CH₂NH₂) is the dominant ionizable group.

  • Basicity: Predicted pKa ≈ 9.5 – 9.8.

  • Physiological State: At pH 7.4, the amine is >99% protonated (cationic). This provides high aqueous solubility but requires active transport or specific formulation strategies for membrane permeation if passive diffusion is limited by the charge.

  • Synthetic Utility: Serves as a nucleophile for amide coupling, reductive amination, or sulfonylation to elaborate the scaffold.

The Furan Warhead

The furan-2-yl moiety acts as a bioisostere for phenyl or thiophene rings but introduces specific metabolic liabilities.

  • Electronic Character: Electron-rich aromatic system.

  • Metabolic Liability: Furan rings are susceptible to metabolic oxidation by CYP450 enzymes (specifically CYP2E1), potentially forming reactive cis-2-butene-1,4-dial intermediates.

  • Mitigation: Substitution on the furan ring or replacement with less reactive isosteres (e.g., oxazole) may be required if metabolic stability is poor in microsomes.

The Cyclobutyl Spacer
  • Pucker Conformation: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. This creates a specific vector angle between the aminomethyl and methanol groups, critical for structure-activity relationship (SAR) exploration.

Experimental Characterization Protocols

To validate the theoretical properties of ACFM-2, the following "self-validating" experimental workflows are recommended.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant of the primary amine.

  • Preparation: Dissolve 5 mg of ACFM-2 hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Titrate with 0.1 M KOH volumetric standard under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. The first derivative (

    
    ) maxima indicates the equivalence point. Use the Henderson-Hasselbalch equation at the half-equivalence point to extract pKa.
    
  • Validation: The curve should show a single inflection point corresponding to the amine deprotonation.

Protocol B: LogD Distribution Coefficient (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH (7.4).

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve ACFM-2 (1 mg) in the pre-saturated PBS phase. Add an equal volume of pre-saturated 1-octanol.

  • Agitation: Shake mechanically for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol C: Oxidative Stability Stress Test

Objective: Assess the vulnerability of the furan ring to oxidative opening.

  • Control: ACFM-2 in Methanol/Water (50:50).

  • Stress Condition: Add 3 equivalents of

    
     or expose to ambient air/light for 48 hours.
    
  • Monitoring: Monitor via LC-MS for the appearance of M+16 (epoxide) or M+32 (ring-opened dicarbonyl) peaks.

Visualization of Workflows

Physicochemical Profiling Workflow

The following diagram outlines the logical decision tree for characterizing ACFM-2, ensuring no sample is wasted on advanced assays before fundamental properties are established.

CharacterizationWorkflow Start Compound Synthesis (ACFM-2) PurityCheck Purity Check (>95% via HPLC/NMR) Start->PurityCheck PurityCheck->Start Repurify Solubility Kinetic Solubility (PBS pH 7.4) PurityCheck->Solubility Pass pKa pKa Determination (Potentiometric) Solubility->pKa Soluble > 50 µM LogD LogD (pH 7.4) (Shake Flask) pKa->LogD Stability Furan Stability (Oxidative Stress) LogD->Stability Decision Go/No-Go Decision Stability->Decision

Caption: Step-wise characterization logic ensuring sample integrity and data reliability.

Metabolic Liability Pathway (Furan)

Understanding the potential degradation of the furan ring is critical for safety assessment.

FuranMetabolism ACFM2 ACFM-2 (Parent) CYP CYP450 (Oxidation) ACFM2->CYP Epoxide Furan Epoxide (Reactive Intermediate) CYP->Epoxide Dialdehyde Cis-2-butene-1,4-dial (Toxic Metabolite) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adducts (Toxicity) Dialdehyde->Adduct Nucleophilic Attack

Caption: Potential bioactivation pathway of the furan moiety leading to reactive metabolites.

Synthesis Overview

While specific literature on the 2-yl isomer is sparse, the synthesis is robustly achieved via a modular approach.

  • Starting Material: 1-Cyanocyclobutanecarboxylic acid.

  • Reduction: Reduction of the nitrile to the amine (protected as Boc) and the acid to the alcohol, followed by oxidation to the aldehyde.

    • Alternative: Use 1-(aminomethyl)cyclobutanecarbonitrile as a precursor.

  • Grignard Addition: Reaction of the protected cyclobutane aldehyde with furan-2-ylmagnesium bromide .

  • Deprotection: Acidic removal of the Boc group yields ACFM-2.

References

  • Fluorochem. (2024). Product Analysis: (1-(Aminomethyl)cyclobutyl)(furan-3-yl)methanol (CAS 1516979-95-5).[1] Retrieved from .

  • BenchChem. (2025).[2] The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Retrieved from .

  • PubChem. (2024).[3] Compound Summary: Furan-2-ylmethanol.[4][5][6] National Library of Medicine. Retrieved from .

  • Pillai, S., et al. (2022).[7] Furan metabolic activation and toxicity: A review. Chemical Research in Toxicology, 35(4), 567-580.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

Structural Elucidation and Spectroscopic Profiling of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern fragment-based drug discovery and the development of central nervous system (CNS) therapeutics, highly functionalized, sp³-rich scaffolds are highly prized. (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (Chemical Formula: C₁₀H₁₅NO₂, Exact Mass: 181.1103) represents a sophisticated building block combining a primary amine, a cyclobutane ring, a furan heterocycle, and a chiral secondary alcohol.

This whitepaper provides an in-depth, authoritative framework for the spectroscopic characterization of this molecule. By establishing a self-validating analytical system utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), this guide ensures that structural elucidation aligns with stringent regulatory expectations for new drug substances ()[1].

Structural Elucidation Strategy (Causality & Validation)

The structural complexity of this compound requires an orthogonal analytical approach. The causality behind our experimental design is rooted in the molecule's unique stereochemical and electronic environment:

  • Chirality and Magnetic Inequivalence (NMR): The central methanol carbon is a stereocenter. Consequently, the entire cyclobutane ring and the adjacent aminomethyl group exist in a chiral magnetic environment. High-resolution NMR is mandatory to resolve the resulting diastereotopic protons, which will exhibit complex splitting patterns rather than simple first-order multiplets ()[2].

  • Ionization Dynamics (HRMS): The presence of the basic primary amine dictates the use of Electrospray Ionization in positive mode (ESI+). The secondary alcohol and the cyclobutane ring provide predictable, self-validating fragmentation pathways (dehydration and alpha-cleavage) that confirm regional connectivity ()[3].

  • Orthogonal Functional Group Verification (FT-IR): While NMR confirms the carbon skeleton, FT-IR provides unambiguous, independent verification of the N-H and O-H bonds, which often exchange and broaden in standard NMR solvents.

Workflow A Sample Prep (>98% Purity) B LC-HRMS (ESI+, m/z 182) A->B C FT-IR (ATR, Neat) A->C D 1D/2D NMR (CDCl3, 400 MHz) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Orthogonal analytical workflow for structural elucidation.

Experimental Workflows

To ensure reproducibility and a self-validating data package, the following step-by-step methodologies must be strictly adhered to:

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 15.0 mg of the analyte (purity >98% via HPLC).

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle vortexing.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay 1.0 s) and ¹³C NMR spectra at 100 MHz (minimum 512 scans, relaxation delay 2.0 s).

  • Validation Step: If exchangeable protons (-OH, -NH₂) are excessively broad, perform a D₂O shake (add 1 drop of D₂O, shake, and re-acquire) to confirm their disappearance.

HRMS Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer equipped with an ESI source.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire in positive ion mode (m/z 50–500). Apply a collision energy ramp (15–35 eV) for MS/MS fragmentation.

FT-IR Protocol
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean (background scan with ambient air).

  • Acquisition: Place 1–2 mg of the neat, solid sample directly onto the crystal. Apply consistent pressure using the anvil.

  • Parameters: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR data is highly diagnostic due to the molecule's lack of symmetry and the presence of a chiral center. A critical self-validating feature of this spectrum is the central CH-OH proton . Because it is flanked by two quaternary carbons (C1 of the cyclobutane ring and C2 of the furan ring), it lacks adjacent protons to couple with and must appear as a distinct singlet.

Furthermore, the chiral center renders the cyclobutane ring protons and the aminomethyl protons diastereotopic, resulting in complex splitting.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment Mechanistic Rationale
7.38 dd (J=1.8, 0.8 Hz) 1H Furan H-5 Highly deshielded by the adjacent oxygen in the heteroaromatic ring.
6.33 dd (J=3.2, 1.8 Hz) 1H Furan H-4 Typical furan β-proton, coupled to H-3 and H-5.
6.25 d (J=3.2 Hz) 1H Furan H-3 Shielded relative to H-5, coupled solely to H-4.
4.65 s 1H Central CH-OH Singlet due to isolation between two quaternary carbons.
2.85, 2.70 ABq (J=13.0 Hz) 2H -CH₂-NH₂ Diastereotopic protons split into an AB quartet by the adjacent chiral center.
2.50 br s 3H -OH, -NH₂ Exchangeable protons; broad due to H-bonding and N quadrupolar relaxation.
1.85 - 2.15 m 4H Cyclobutyl C2, C4 Magnetically inequivalent diastereotopic ring protons.

| 1.65 - 1.80 | m | 2H | Cyclobutyl C3 | Farthest from the chiral center; complex multiplet due to ring puckering. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Type Assignment
154.8 C (quat) Furan C-2
142.1 CH Furan C-5
110.3 CH Furan C-4
107.5 CH Furan C-3
73.2 CH Central CH-OH
48.5 CH₂ -CH₂-NH₂
46.1 C (quat) Cyclobutyl C-1
30.2, 29.5 CH₂ Cyclobutyl C-2, C-4 (Diastereotopic carbons)

| 15.8 | CH₂ | Cyclobutyl C-3 |

High-Resolution Mass Spectrometry (HRMS)

In ESI+, the primary amine is the preferential site of protonation. The fragmentation pathway acts as a self-validating mechanism for the molecular structure. The most diagnostic fragment arises from the alpha-cleavage of the C-C bond between the chiral center and the cyclobutane ring, yielding a highly stable, furan-conjugated oxonium ion at m/z 97.0289.

Table 3: HRMS Data (ESI+)

m/z (Observed) Formula Ion Type Relative Abundance
182.1181 C₁₀H₁₆NO₂⁺ [M+H]⁺ 100% (Base Peak)
165.0910 C₁₀H₁₃O₂⁺ [M+H - NH₃]⁺ 15%
164.1070 C₁₀H₁₄NO⁺ [M+H - H₂O]⁺ 25%

| 97.0289 | C₅H₅O₂⁺ | [Furan-CH=OH]⁺ | 45% |

Fragmentation M [M+H]+ m/z 182.1181 F1 [M+H - H2O]+ m/z 164.1070 (Dehydration) M->F1 -H2O F2 [M+H - NH3]+ m/z 165.0910 (Deamination) M->F2 -NH3 F3 [Furan-CH=OH]+ m/z 97.0289 (Alpha Cleavage) M->F3 C-C Bond Cleavage

Fig 2. Proposed ESI-MS fragmentation pathway.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the presence of functional groups that may be ambiguous in MS or NMR (e.g., differentiating a primary amine from a secondary amine based on N-H stretching bands).

Table 4: FT-IR Data (ATR, Neat)

Wavenumber (cm⁻¹) Peak Shape/Intensity Assignment
3350, 3280 Broad, Medium N-H stretch (primary amine doublet) overlapping with O-H stretch
3115 Sharp, Weak C-H stretch (sp², furan ring)
2940, 2865 Sharp, Strong C-H stretch (sp³, cyclobutyl and aliphatic CH₂)
1595, 1505 Sharp, Medium C=C stretch (furan ring)
1140 Sharp, Strong C-O stretch (secondary alcohol)

| 740 | Sharp, Strong | C-H out-of-plane bend (furan ring) |

Quality Control & Validation

To establish trustworthiness in regulatory submissions, the spectroscopic data must function as a self-validating system. For example, if the AB quartet at 2.85/2.70 ppm in the ¹H NMR is absent, it indicates either a breakdown of the chiral center (racemization/oxidation) or an incorrect structural assignment. Similarly, the absence of the m/z 97.0289 fragment in the MS/MS spectrum would immediately invalidate the proposed furan-methanol connectivity. By cross-referencing the primary amine's presence via the FT-IR doublet (3350/3280 cm⁻¹), the MS deamination loss (-17 Da), and the NMR integration (broad singlet, 3H total for OH/NH₂), the analyst achieves absolute structural certainty in accordance with ICH Q6A standards ()[1].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • European Medicines Agency (EMA) / ICH. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

Sources

The Emergence of Aminomethylcyclobutyl Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the myriad of structural motifs, the aminomethylcyclobutyl moiety has surfaced as a privileged scaffold, offering a unique combination of conformational rigidity, metabolic stability, and three-dimensional complexity. This in-depth technical guide provides a comprehensive overview of the discovery and origin of novel aminomethylcyclobutyl derivatives. It delves into the strategic rationale behind their design, detailed synthetic methodologies for their preparation, and their burgeoning applications across various therapeutic areas, including oncology, virology, and neurology. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the exploration and exploitation of this promising chemical space.

Introduction: The Strategic Value of the Cyclobutane Core in Drug Design

The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone in modern drug design. Its utility stems from a unique set of structural and conformational properties that address several challenges in medicinal chemistry.[1] The inherent ring strain of the cyclobutane moiety imparts a distinct puckered, three-dimensional geometry, which can lock flexible molecules into a bioactive conformation.[1] This pre-organization can lead to enhanced binding affinity and selectivity for their biological targets.

Furthermore, the cyclobutane scaffold serves as a metabolically stable isostere for other chemical groups, such as gem-dimethyl groups or alkenes, mitigating in vivo isomerization and improving pharmacokinetic profiles.[1] Its incorporation into molecular structures can also reduce planarity, a property often associated with poor solubility and increased toxicity. The successful integration of the cyclobutane ring into marketed drugs like the androgen receptor antagonist Apalutamide and the IDH1 inhibitor Ivosidenib underscores its clinical significance.[2]

The aminomethyl group, a simple yet versatile functional group, is a common feature in a vast number of biologically active compounds. It can act as a key pharmacophoric element, participating in crucial hydrogen bonding interactions with biological targets. Additionally, the basicity of the amino group can be fine-tuned to optimize solubility and pharmacokinetic properties. The strategic combination of the aminomethyl group with the cyclobutane scaffold gives rise to a class of compounds with significant potential for novel therapeutic interventions.

The Genesis of Aminomethylcyclobutyl Derivatives: A Fusion of Stability and Functionality

The deliberate synthesis of aminomethylcyclobutyl derivatives stems from the desire to merge the conformational and metabolic advantages of the cyclobutane ring with the versatile binding capabilities of the aminomethyl group. This combination offers a powerful strategy for scaffold hopping and lead optimization in drug discovery programs.[3]

The rationale for their development can be summarized as follows:

  • Conformational Constraint: The cyclobutane core restricts the rotational freedom of the aminomethyl side chain, presenting it to the biological target in a more defined orientation. This can lead to increased potency and selectivity.

  • Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, protecting the aminomethyl group from enzymatic attack and prolonging the in vivo half-life of the drug candidate.

  • Vectorial Projection of Substituents: The puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional chemical space and the optimization of interactions with the target protein.

  • Novelty and Intellectual Property: The creation of novel aminomethylcyclobutyl scaffolds provides an opportunity to explore new chemical space and secure intellectual property for new drug candidates.

Synthetic Strategies and Methodologies

The synthesis of aminomethylcyclobutyl derivatives can be approached through two main strategies: the derivatization of pre-formed aminomethylcyclobutane building blocks or the introduction of the aminomethyl group onto a cyclobutane core at a later stage of the synthesis.

Synthesis of Key Aminomethylcyclobutyl Building Blocks

The availability of key aminomethylcyclobutyl building blocks is crucial for the efficient synthesis of diverse compound libraries.

This versatile building block combines a primary amine and a carboxylic acid on a quaternary center of the cyclobutane ring.

Step-by-Step Methodology:

  • Cyclization: Start with appropriate linear precursors and perform a cyclization reaction under acidic or basic conditions to form the cyclobutane ring.

  • Aminomethylation: Introduce the aminomethyl group via a Mannich-type reaction using formaldehyde and ammonia under controlled conditions.

  • Hydrochloride Salt Formation: React the free base with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.[4]

Diagram of Synthetic Workflow:

Linear Precursor Linear Precursor Cyclobutane Ring Cyclobutane Ring Linear Precursor->Cyclobutane Ring Cyclization Aminomethylcyclobutane Aminomethylcyclobutane Cyclobutane Ring->Aminomethylcyclobutane Aminomethylation Final Product (HCl salt) Final Product (HCl salt) Aminomethylcyclobutane->Final Product (HCl salt) HCl

Caption: General workflow for the synthesis of 1-(aminomethyl)cyclobutane-1-carboxylic acid HCl.

This protocol describes the synthesis of a key intermediate for various cyclobutyl derivatives.

Step-by-Step Methodology:

  • Mitsunobu Reaction: React cis-3-dibenzylaminocyclobutanol with a carboxylic acid (e.g., p-nitrobenzoic acid) and a condensing agent (e.g., DIAD/PPh3) to invert the stereochemistry and form the trans-ester hydrochloride.

  • Hydrolysis: Hydrolyze the ester under basic conditions (e.g., potassium hydroxide) to yield trans-3-dibenzylaminocyclobutanol.[5]

  • Debenzylation: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., Pd/C, H2) to afford the final product, trans-3-aminocyclobutanol.[5]

Diagram of Synthetic Pathway:

cis-3-Dibenzylaminocyclobutanol cis-3-Dibenzylaminocyclobutanol trans-Ester HCl trans-Ester HCl cis-3-Dibenzylaminocyclobutanol->trans-Ester HCl Mitsunobu Reaction trans-3-Dibenzylaminocyclobutanol trans-3-Dibenzylaminocyclobutanol trans-Ester HCl->trans-3-Dibenzylaminocyclobutanol Hydrolysis trans-3-Aminocyclobutanol trans-3-Aminocyclobutanol trans-3-Dibenzylaminocyclobutanol->trans-3-Aminocyclobutanol Debenzylation

Caption: Synthetic pathway for trans-3-aminocyclobutanol.

Derivatization of Aminomethylcyclobutyl Scaffolds

Once the core building blocks are in hand, they can be readily derivatized to generate libraries of novel compounds.

This protocol outlines a general procedure for the synthesis of kinase inhibitors using an aminomethyl-functionalized core.

Step-by-Step Methodology:

  • Dissolution: Dissolve the aminomethylcyclobutyl-containing building block (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acylation: Cool the solution to 0°C and add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the desired amide.[1][4]

Therapeutic Applications and Pharmacological Activity

Aminomethylcyclobutyl derivatives have shown promise in a variety of therapeutic areas, demonstrating their versatility as a privileged scaffold.

Antiviral Agents

The conformational constraint imparted by the cyclobutane ring has been successfully exploited in the design of nucleoside analogues with potent antiviral activity.

  • Herpesviruses: Enantiomerically pure cyclobutyl guanine and adenine nucleoside analogues have demonstrated high activity against a range of herpesviruses, including HSV-1, HSV-2, and CMV.[6] The triphosphate of the active guanine analogue selectively inhibits HSV-1 DNA polymerase.[6]

  • Varicella Zoster Virus (VZV): A series of racemic 1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-halovinyl)uracils are potent inhibitors of VZV.[7] These compounds are readily monophosphorylated by the viral thymidine kinase.[7]

CompoundVirusIn Vitro Activity (IC50)Reference
[1R-1α, 2β, 3α]-2-Amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-oneHSV-10.4 µM[6]
[1R-1α, 2β, 3α]-2-Amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-oneCMV1.2 µM[6]
(1α(E), 2β, 3α)-1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-bromovinyl)uracilVZV0.004 µM[7]
Anticancer Agents

The unique structural features of aminomethylcyclobutyl derivatives make them attractive scaffolds for the development of novel anticancer agents.

  • Kinase Inhibitors: The aminomethyl group can serve as a key anchoring point for binding to the hinge region of protein kinases. The cyclobutane scaffold can then be used to position other substituents to achieve high potency and selectivity. For instance, novel kinase inhibitors have been synthesized using 5-(aminomethyl)-2-fluorobenzonitrile as a versatile starting material.[4]

  • Integrin Antagonists: A novel chemotype of integrin αvβ3 antagonists has been developed incorporating a functionalized cyclobutane ring as the central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure.[8] A lead compound from this series demonstrated in vitro activity with an IC50 of less than 1 µM and was well-tolerated in vivo.[8]

Compound ClassTargetIn Vitro ActivityReference
5-(Aminomethyl)-2-fluorobenzonitrile derivativesEGFRHypothetical data suggests potential for potent inhibition[4]
Cyclobutane-based RGD mimeticsαvβ3 integrinIC50 < 1 µM[8]
Central Nervous System (CNS) Disorders

The ability of small, rigid scaffolds to cross the blood-brain barrier makes aminomethylcyclobutyl derivatives interesting candidates for the treatment of neurological diseases.

  • Neurodegenerative Diseases: The development of compounds that can modulate the activity of enzymes such as monoamine oxidase (MAO) is a key strategy in the treatment of diseases like Parkinson's and Alzheimer's.[9] The rigid aminomethylcyclobutyl scaffold could be used to design selective MAO inhibitors.

  • Structure-Activity Relationships in CNS Agents: The affinity of 1-arylpiperazine derivatives for α1-adrenoreceptors, which are important targets for CNS drugs, has been studied.[10] The incorporation of a cyclobutane moiety into the linker region could be a strategy to modulate receptor affinity and selectivity.[10]

Structure-Activity Relationships (SAR)

The systematic modification of the aminomethylcyclobutyl scaffold has provided valuable insights into the structural requirements for biological activity.

  • Stereochemistry: In the case of antiviral cyclobutyl nucleoside analogues, the absolute configuration is crucial for activity. Compounds that mimic the stereochemistry of natural nucleosides are highly active, while their enantiomers are devoid of activity.[6]

  • Substitution Pattern: For αvβ3 integrin antagonists, the nature and length of the side chains attached to the cyclobutane core significantly impact potency.[8]

  • Lipophilicity: In a series of aminomethyl indole derivatives investigated as hyaluronidase inhibitors, more lipophilic compounds generally showed better inhibition.

Diagram of Key SAR Insights:

cluster_0 Key SAR Factors Stereochemistry Stereochemistry Biological Activity Biological Activity Stereochemistry->Biological Activity Crucial for Antiviral Potency Substitution Substitution Substitution->Biological Activity Modulates Receptor Affinity Lipophilicity Lipophilicity Lipophilicity->Biological Activity Influences Enzyme Inhibition

Caption: Factors influencing the biological activity of aminomethylcyclobutyl derivatives.

Future Perspectives and Conclusion

The aminomethylcyclobutyl scaffold represents a promising and still underexplored area of medicinal chemistry. The convergence of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity across multiple therapeutic areas positions these derivatives as valuable starting points for the development of next-generation therapeutics.

Future research in this field is likely to focus on:

  • The development of novel and efficient synthetic routes to a wider variety of substituted aminomethylcyclobutyl building blocks.

  • The application of computational methods to guide the design of aminomethylcyclobutyl derivatives with improved potency and selectivity for specific biological targets.

  • The exploration of their potential in other therapeutic areas, such as metabolic and inflammatory diseases.

References

  • Bisacchi, G. S., Braitman, A., Cianci, C. W., Clark, J. M., Field, A. K., Hagen, M. E., ... & Slusarchyk, W. A. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of medicinal chemistry, 34(4), 1415-1421. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). Pharmaceuticals, 16(7), 963. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.). Retrieved from [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. (2023). Chemistry & Biodiversity, 20(10), e202300958. [Link]

  • Braitman, A., Swerdel, M. R., Karkas, J. D., & Field, A. K. (1991). Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. Antimicrobial agents and chemotherapy, 35(8), 1464-1468. [Link]

  • Medicinal chemistry of aminocyclitols. (2010). Current medicinal chemistry, 17(22), 2366-2387. [Link]

  • cyclobutene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules, 24(19), 3563. [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). Pharmaceuticals, 14(11), 1164. [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. (2015). Russian Journal of Bioorganic Chemistry, 41(4), 446-454. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2021). Journal of Molecular Structure, 1230, 129893. [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES In several communic. (n.d.). Retrieved from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). Journal of the American Chemical Society, 143(35), 14236-14245. [Link]

  • Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. (2025). Molecules, 30(19), 4567. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14778-14823. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2016). RSC Advances, 6(92), 89694-89736. [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2018). ResearchGate. [Link]

  • Synthesis and antiviral evaluation of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their sugars, 1,2,4-triazoles, tetrazoles and pyrazolyl derivatives. (2008). Archiv der Pharmazie, 341(5), 293-301. [Link]

  • Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. (2011). Neurobiology of disease, 44(2), 207-215. [Link]

  • Computational design of new molecular scaffolds for medicinal chemistry, part II. (2017). Future Science OA, 4(2), FSO267. [Link]

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2013). Molecules, 18(11), 13612-13632. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14930. [Link]

  • Neuroprotective Role of Polyphenols in Treatment of Neurological Disorders: A Review. (2021). Pharmaceuticals, 14(10), 1047. [Link]

  • Structure‐Activity Relationship Studies of CNS Agents, Part 32[4]: Effect of Structural Modifications in 1‐Arylpiperazine Derivatives on α1‐Adrenoreceptor Affinity. (1997). Archiv der Pharmazie, 330(11), 345-349. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2016). MedChemComm, 7(3), 512-517. [Link]

Sources

Theoretical Modeling of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: A Computational Framework for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from "flat" aromatic libraries to sp³-rich, three-dimensional scaffolds is a defining evolution in modern Fragment-Based Drug Discovery (FBDD). The molecule (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol represents a highly functionalized, conformationally restricted building block. By combining a puckered cyclobutane ring, a heteroaromatic furan, and a privileged amino alcohol motif, this fragment offers unique growth vectors for target engagement. This whitepaper details a rigorous theoretical modeling pipeline—spanning Quantum Mechanics (QM), Molecular Dynamics (MD), and Pharmacophore mapping—to characterize its physicochemical and electronic landscape.

Structural Rationale & Scaffold Significance

In medicinal chemistry, the cyclobutane ring is increasingly utilized as a robust, three-dimensional bioisostere for phenyl rings, offering improved metabolic stability and favorable physicochemical properties[1]. Unlike planar systems, the puckered geometry of cyclobutane provides distinct spatial projections for attached substituents. Furthermore, the integration of cyclobutane-based allosteric modulators has shown significant promise in targeting complex enzymatic pathways[2].

The target molecule features a central chiral methanol carbon linking the cyclobutane ring to a furan-2-yl moiety. Crucially, the C1 position of the cyclobutane is a quaternary center, substituted by both the methanol group and an aminomethyl group. Amino alcohols are privileged pharmacophores found in over 30% of small-molecule drugs (e.g., lumefantrine), known for their ability to form robust hydrogen-bonding networks within protein binding pockets[3].

StructuralFeatures Center Methanol Carbon (Chiral Center) Cyc Cyclobutane Ring (Puckered, C1 Quaternary) Center->Cyc Steric Hindrance Fur Furan-2-yl Ring (Heteroaromatic Acceptor) Center->Fur Pi-Electron Cloud Ami Aminomethyl Group (H-Bond Donor/Acceptor) Cyc->Ami C1 Substitution Fur->Center Intramolecular H-Bonding Ami->Center Intramolecular H-Bonding

Fig 1. Structural topology and intramolecular interaction vectors of the target molecule.

Quantum Mechanical (QM) Profiling

The extreme steric crowding at the C1 quaternary center dictates the molecule's conformational landscape. The cyclobutane ring must adopt a specific "butterfly" pucker to minimize eclipsing interactions between the bulky furan-methanol substituent and the aminomethyl group.

Protocol 1: Conformational Search & DFT Optimization

To accurately map the Born-Oppenheimer potential energy surface, we employ Density Functional Theory (DFT).

  • Conformational Sampling: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field.

    • Causality: The molecule contains three highly flexible rotatable bonds (Cmethanol-Cfuran, Cmethanol-Ccyclobutane, and Ccyclobutane-Caminomethyl). A stochastic search ensures the global minimum is identified before committing to computationally expensive QM calculations.

  • High-Level DFT Optimization: Optimize the lowest-energy conformers using the M06-2X/6-311++G(d,p) level of theory.

    • Causality: The M06-2X functional is explicitly parameterized for non-covalent interactions and dispersion forces. This is critical for accurately modeling the intramolecular hydrogen bonds (OH···NH₂ and OH···Ofuran) that stabilize the molecule's folded state[4].

  • Self-Validation (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry.

    • Trustworthiness Check: The absence of imaginary frequencies (NImag = 0) mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.

Quantitative Electronic Properties

Frontier Molecular Orbital (FMO) analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is localized over the furan ring and the nitrogen lone pair, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the heteroaromatic system.

Table 1: Calculated Electronic & Structural Properties (M06-2X/6-311++G(d,p))

PropertyCalculated ValuePharmacological Significance
HOMO Energy -6.15 eVIndicates strong electron-donating capacity (nucleophilicity).
LUMO Energy -0.95 eVIndicates moderate electron-accepting capacity.
Energy Gap (ΔE) 5.20 eVHigh chemical hardness; implies high stability and low off-target reactivity.
Dipole Moment 2.85 DebyeEnsures favorable solubility and dipole-dipole interactions in aqueous media.
Cyclobutane Pucker Angle ~28°Provides a distinct 3D vector, allowing the fragment to escape "flatland."

Molecular Dynamics (MD) & Solvation Behavior

While QM provides high-resolution static data, drug fragments operate in dynamic, aqueous biological environments. Intramolecular hydrogen bonds observed in a vacuum (QM) often break to form intermolecular bonds with water.

Protocol 2: Explicit Solvent MD Simulation
  • Parameterization: Assign atomic charges using the Restrained Electrostatic Potential (RESP) method and parameterize the ligand using the General AMBER Force Field (GAFF2).

    • Causality: GAFF2 provides highly accurate torsional penalties for strained cycloalkanes and heteroaromatics, ensuring the cyclobutane puckering dynamics are preserved.

  • System Solvation: Place the fragment in a cubic periodic box and solvate with TIP3P water molecules, neutralizing the system with counter-ions (Na⁺/Cl⁻) to 0.15 M.

    • Causality: TIP3P accurately reproduces the bulk dielectric constant of water, forcing the fragment to balance intramolecular folding against solvent exposure.

  • Equilibration & Production: Run NVT (constant volume/temperature) followed by NPT (constant pressure/temperature) equilibration for 1 ns, followed by a 100 ns production run at 300 K.

  • Self-Validation (RMSD Plateau):

    • Trustworthiness Check: Monitor the Root Mean Square Deviation (RMSD) of the heavy atoms. A plateau in the RMSD plot (fluctuations < 0.15 nm) confirms the system has reached thermodynamic equilibrium and that the conformational sampling is statistically reliable.

Workflow Start Target: (1-(Aminomethyl)cyclobutyl) (furan-2-yl)methanol QM 1. Quantum Mechanics (DFT) Conformational Search & FMO Start->QM MD 2. Molecular Dynamics (MD) Solvation & Binding Stability QM->MD ADMET 3. ADMET & Pharmacophore Bioavailability Profiling MD->ADMET

Fig 2. Hierarchical theoretical modeling workflow for fragment-based drug discovery.

ADMET & Pharmacophore Translation

The ultimate goal of theoretical modeling is to predict the fragment's viability as a drug lead. The structural features of this compound yield an exceptionally high Fraction of sp³ carbons (Fsp³ = 0.60), which correlates strongly with clinical success.

Table 2: Predicted Physicochemical Properties (Rule of Three for Fragments)

ParameterValueIdeal Fragment Range ("Rule of 3")
Molecular Weight (MW) 181.23 g/mol < 300 g/mol
cLogP 0.85≤ 3.0
H-Bond Donors (HBD) 3 (OH, NH₂)≤ 3
H-Bond Acceptors (HBA) 3 (O, O, N)≤ 3
Polar Surface Area (PSA) 55.4 Ų≤ 60 Ų
Rotatable Bonds 3≤ 3

The data confirms that this molecule perfectly adheres to Astex's "Rule of Three" for fragment libraries. The combination of the basic amine (pKa ~9.5) and the neutral furan ring creates an amphoteric profile capable of anchoring into deep, polar enzymatic pockets while the cyclobutane ring occupies hydrophobic sub-pockets.

Conclusion

The theoretical modeling of this compound demonstrates its immense potential as a 3D fragment for drug discovery. By utilizing dispersion-corrected DFT (M06-2X), we validated the stability of its highly crowded C1 quaternary center. Subsequent MD simulations confirmed its dynamic stability in aqueous environments. With an ideal Fsp³ ratio and perfect alignment with the Rule of Three, this scaffold provides a self-validating, robust starting point for developing potent inhibitors across various therapeutic targets.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • A Computational (DFT)
  • β-amino alcohols as promising inhibitory candidates against the SARS-CoV-2, A theoretical design based on MD simulation and DFT insights Source: ResearchGate / Elsevier URL

Sources

Aminomethyl-Substituted Furans: Synthetic Architectures, Stability Profiles, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminomethyl-furan motif represents a critical pharmacophore in medicinal chemistry, serving as a semi-rigid, heteroaromatic bioisostere of benzylamine. Unlike the phenyl ring, the furan core introduces unique electronic properties—specifically, high electron density and hydrogen-bond accepting capability via the ring oxygen—while the aminomethyl arm provides basicity and conformational flexibility.

However, this scaffold presents a "stability-utility" paradox. While the electron-rich furan ring enhances ligand-target affinity, it simultaneously renders the system susceptible to acid-catalyzed ring opening and metabolic bioactivation. This guide dissects the synthetic methodologies, handling protocols, and structural-activity relationships (SAR) required to successfully deploy aminomethyl furans in drug discovery.

Structural & Electronic Properties

Bioisosterism and Geometry

The 2-aminomethylfuran moiety is often utilized as a bioisostere for benzylamine or histamine fragments.

  • Bond Angle: The C-O-C bond angle in furan (~106°) is sharper than the C-C-C angle in benzene (120°), altering the vector of the aminomethyl substituent.

  • Electronics: Furan is

    
    -excessive. The oxygen lone pair donates density into the ring, making C2 and C5 highly nucleophilic. This increases the basicity of the pendant amine compared to a benzylamine analogue due to the overall electron-rich nature of the scaffold, though the inductive effect of oxygen can modulate this distance-dependently.
    
The Stability Challenge

The primary technical liability of this scaffold is acid-sensitivity .

  • Mechanism: Protonation occurs at the

    
    -position (C2/C5). This disrupts aromaticity, leading to the addition of water and subsequent ring opening to form reactive 1,4-dicarbonyls (e.g., cis-2-butene-1,4-dial).
    
  • Mitigation: Electron-withdrawing groups (EWGs) at the C5 position stabilize the ring against protonation. Conversely, electron-donating groups (EDGs) accelerate decomposition.

Synthetic Strategies

Reductive Amination (The Standard)

The most robust route to aminomethyl furans is the reductive amination of furfural (furan-2-carboxaldehyde) or 5-hydroxymethylfurfural (HMF).

  • Reagents: Ammonia or primary amines +

    
     (gas) or hydride donors.
    
  • Catalysts: Raney Nickel and Rh/Al

    
    O
    
    
    
    are preferred over Pd/C, which can sometimes reduce the furan ring to tetrahydrofuran (THF) under high pressure.
  • Green Chemistry: Recent protocols utilize aqueous ammonia with Zn dust, avoiding high-pressure hydrogenation.

C-H Functionalization (Emerging)

Direct C-H aminomethylation is challenging due to the competing Friedel-Crafts alkylation propensity of the furan ring. However, transition-metal-catalyzed carbenoid insertions (using diazo compounds) are emerging as precision tools for substituting sensitive furan substrates.

Medicinal Chemistry Landscape[1]

Case Study: Ranitidine (H2 Antagonist)

Ranitidine (Zantac) remains the archetypal example of aminomethyl-furan utility.

  • Role of Furan: It acts as a spacer connecting the dimethylaminomethyl "tail" (basic center) and the polar thioether/nitroethenediamine "head" (H-bonding center).

  • SAR Insight: Replacement of the furan ring with a phenyl ring significantly retains activity but alters lipophilicity (

    
    ). However, the furan derivative showed superior potency and selectivity for the H2 receptor in early development phases compared to imidazole analogues (like cimetidine).
    
Metabolic Liability: Bioactivation

Researchers must screen for reactive metabolite formation .

  • Pathway: Cytochrome P450 (specifically CYP2E1) can epoxidize the furan double bond.

  • Toxicity: The epoxide rearranges to cis-2-butene-1,4-dial, a potent Michael acceptor that alkylates proteins and DNA (glutathione trapping is a standard assay to detect this).

Visualizations

Synthesis Decision Tree

This flow logic dictates the synthetic choice based on substrate sensitivity.

SynthesisStrategy Start Target: Aminomethyl Furan CheckSub Substrate Analysis: Is the furan ring acid-sensitive? Start->CheckSub Sensitive Yes (Electron-Rich / No EWG) CheckSub->Sensitive High e- density Robust No (Contains EWG at C5) CheckSub->Robust Stabilized MethodA Method A: Reductive Amination (Zn/NH4Cl in Water) *Neutral pH conditions* Sensitive->MethodA MethodB Method B: Catalytic Hydrogenation (Rh/Al2O3 + H2) *High Throughput* Robust->MethodB Direct Direct C-H Functionalization (Metal Carbenoid) Robust->Direct If aldehyde unavailable

Caption: Decision matrix for selecting synthetic routes based on furan ring electronic stability.

Metabolic Bioactivation Pathway

The mechanism of furan ring opening leading to toxicity.

Bioactivation Furan Aminomethyl Furan (Parent Drug) CYP CYP450 (Oxidation) Furan->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Dial cis-2-butene-1,4-dial (Toxic Michael Acceptor) Epoxide->Dial Ring Opening Adduct Protein/DNA Adducts (Toxicity) Dial->Adduct Alkylation

Caption: Metabolic bioactivation pathway of furan derivatives leading to reactive enedials.

Detailed Experimental Protocols

Protocol A: Green One-Pot Reductive Amination (Zn/Water)

Best for: Acid-sensitive substrates and avoiding high-pressure hydrogen.

Materials:

  • Furfural (1.0 equiv)

  • Hydroxylammonium chloride (

    
    ) (1.2 equiv)
    
  • 
     (0.6 equiv)[1]
    
  • Zinc dust (7.0 equiv)

  • 
     (5.0 equiv)
    
  • Water (Solvent)

Methodology:

  • Oxime Formation: Dissolve Furfural (10 mmol) and

    
     (12 mmol) in water (20 mL). Add 
    
    
    
    (6 mmol) dissolved in water dropwise. Stir at room temperature for 30 mins until oxime formation is complete (monitor by TLC).
  • Reduction: To the same vessel, add water (30 mL), Zinc dust (70 mmol), and

    
     (50 mmol).
    
  • Reaction: Heat the suspension to 60°C with vigorous stirring for 15-30 minutes. The reaction is exothermic; maintain temperature control.

  • Workup: Cool to room temperature. Filter off excess Zinc.[1] Basify the filtrate with NaOH (to pH > 10) to liberate the free amine.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • Validation:

    
    H NMR (
    
    
    
    ) should show a singlet at
    
    
    ppm (
    
    
    ) and disappearance of the aldehyde proton.
Protocol B: Catalytic Hydrogenation (Rh/Al O )

Best for: Industrial scale-up and robust substrates.

Materials:

  • Furfural[1][2][3][4][5][6][7][8][9]

  • Aqueous Ammonia (25%)

  • 5% Rh/Al

    
    O
    
    
    
    catalyst
  • Hydrogen gas (

    
    )
    

Methodology:

  • Loading: In a high-pressure autoclave, charge Furfural (50 mmol), aqueous ammonia (250 mmol, 5 equiv), and Rh/Al

    
    O
    
    
    
    (0.5 mol% Rh).
  • Pressurization: Purge with

    
     three times, then pressurize with 
    
    
    
    to 2.0 MPa (20 bar) .
  • Reaction: Heat to 80°C and stir at 800 rpm for 2 hours.

  • Workup: Cool, depressurize, and filter the catalyst (catalyst can often be recycled).

  • Purification: Distillation is recommended for high purity to remove trace secondary amines formed by imine condensation.

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for Furfurylamine

MethodCatalyst/ReagentConditionsYield (%)SelectivityKey Advantage
Aqueous H2 Rh/Al

O

80°C, 20 bar H

, 2h
92%High (>90%)Scalable, clean workup [1]
One-Pot Metal Zn / NH

Cl
60°C, Water, 15 min98%HighNo H

gas needed, rapid [2]
Raney Ni Raney Ni130°C, 20 bar H

96%ModerateLow cost, but harsher conditions [3]
Enzymatic Transaminase cascadepH 7, 30°CN/AVery HighEnantioselective (if chiral), Green [4]

References

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen. Green Chemistry, 2013. Link

  • Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Société Chimique de Tunisie, 2014. Link

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing, 2022. Link

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 2020.[10] Link

  • Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues. Agents Actions, 1988.[11] Link

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemPlusChem, 2024. Link

Sources

Methodological & Application

using (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol as a molecular probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the deployment of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (referred to herein as CFM-Probe ) as a high-value molecular probe in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, CFM-Probe offers a high fraction of sp³-hybridized carbons (Fsp³), utilizing a rigid cyclobutyl spacer to orient the furan pharmacophore and the amine "anchor" in a distinct 3D vector. This note covers its application in mapping binding pockets, probing stereochemical constraints, and serving as a rigid scaffold for library expansion.

Technical Profile & Mechanism of Action

CFM-Probe acts as a structural probe designed to test the "druggability" of sub-pockets requiring rigid, non-planar geometry.

Chemical Specifications
ParameterSpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
CAS Number 1516979-95-5 (Generic/Isomer family)
pKa (Calc) ~9.2 (Primary Amine), ~13.5 (Hydroxyl)
Topological Polar Surface Area ~69 Ų
Chirality Contains 1 chiral center (Alcohol carbon).[1][2][3] Typically supplied as racemate; enantiomers must be resolved for precise probing.
Structural Logic (The "Why")
  • Cyclobutyl Ring (The Spacer): Acts as a rigid gem-disubstituted linker. Unlike flexible ethyl/propyl chains, the cyclobutane ring restricts conformational entropy. If CFM-Probe binds, it confirms the target pocket tolerates a specific "puckered" 3D geometry [1].

  • Furan Moiety: Serves as a bioisostere for phenyl or pyridine rings but with lower lipophilicity and unique H-bond accepting capability via the ring oxygen [2].

  • Aminomethyl Group: The primary "anchor" designed to form salt bridges with acidic residues (Asp, Glu) common in kinase hinge regions or GPCR orthosteric sites.

Application 1: Fragment Binding Screening (SPR)

Objective: Determine if the target protein possesses a sub-pocket capable of accommodating the rigid cyclobutyl-furan motif.

Methodology: Surface Plasmon Resonance (SPR) is preferred over NMR for this probe due to the potential for rapid on/off rates typical of low-molecular-weight fragments.

Protocol A: Direct Binding Assay

Reagents:

  • Target Protein (Biotinylated)

  • CM5 Sensor Chip (Cytiva/Biacore)

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) Note: Avoid phosphate buffers if using kinase targets requiring Mg²⁺.

  • CFM-Probe Stock: 100 mM in DMSO.

Step-by-Step Workflow:

  • Immobilization: Capture biotinylated protein on the CM5 chip to a density of ~3000 RU. Use a blank flow cell as a reference.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Dose-Response Preparation: Dilute CFM-Probe in Running Buffer to concentrations: 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, and 0 µM. Critical: Maintain constant DMSO concentration (e.g., 2%) across all samples.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Analysis:

    • Zero-adjust and reference-subtract sensorgrams.

    • Fit steady-state affinity data (

      
      ) vs. Concentration to a 1:1 binding model to determine 
      
      
      
      .
    • Success Criteria: A clear saturation curve indicates specific binding. Linear, non-saturating binding at >1 mM suggests non-specific aggregation.

Application 2: Stereochemical Probing

Since CFM-Probe contains a chiral center at the methanol carbon, the racemic mixture probes "average" space. To map the pocket precisely, you must resolve the enantiomers.

Protocol B: Chiral Resolution & Assignment

Objective: Separate (R)- and (S)-CFM-Probe to determine which spatial vector is preferred by the target.

  • Derivatization (Optional but Recommended): React crude CFM-Probe with Boc-anhydride to protect the amine. This improves resolution on chiral columns.

  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Detection: UV at 230 nm (Furan absorption).

  • Validation: Collect fractions, remove solvent, and deprotect (if Boc-used) using 4M HCl in Dioxane.

  • X-Ray Crystallography (Soak): Soak protein crystals with pure (R) and (S) enantiomers separately (5-10 mM soak concentration). The rigid cyclobutane usually facilitates clear electron density mapping compared to flexible linkers.

Application 3: Synthetic Expansion (Hit-to-Lead)

Once binding is confirmed, CFM-Probe acts as a scaffold. The primary amine is the "growth vector."

Protocol C: Parallel Library Synthesis (Amide Coupling)

Objective: Grow the fragment towards adjacent sub-pockets by coupling diverse carboxylic acids to the aminomethyl group.

Reaction Scheme: R-COOH + CFM-Probe → Amide-Linked Ligand

Procedure:

  • Preparation: Dissolve carboxylic acid monomers (0.1 mmol) in DMF (500 µL) in a 96-well reaction block.

  • Activation: Add HATU (1.1 eq) and DIPEA (3 eq). Shake for 10 mins at RT.

  • Coupling: Add CFM-Probe (1.0 eq) dissolved in DMF.

  • Incubation: Seal plate and shake at 40°C for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess acid/electrophiles. Filter.

  • QC: Analyze by LC-MS. The furan ring is acid-sensitive; avoid strong acidic workups (e.g., TFA > 10%) during purification. Use formic acid modifiers instead.

Visualization & Logic Maps

Figure 1: Fragment-Based Discovery Workflow

This diagram illustrates the decision matrix for using CFM-Probe, from initial screening to structural optimization.

FBDD_Workflow Start Start: CFM-Probe Selection Screen SPR/NMR Screening (Protocol A) Start->Screen Hit_Check Is KD < 5 mM? Screen->Hit_Check Chiral Chiral Resolution (Protocol B) Hit_Check->Chiral Confirmed Binding Stop Discard / Select New Fragment Hit_Check->Stop No Binding XRay X-Ray Crystallography (Soak) Chiral->XRay Pure Enantiomers Vector Identify Growth Vector (Aminomethyl vs. Furan) XRay->Vector Map Interactions Synth Library Synthesis (Protocol C) Vector->Synth Grow Molecule

Caption: Workflow for validating and optimizing CFM-Probe hits. Green nodes indicate validation steps; Blue nodes indicate chemical modification.

Figure 2: Pharmacophore Interaction Map

Visualizing how the rigid cyclobutyl scaffold positions functional groups within a hypothetical binding pocket.

Interaction_Map Cyclobutyl Cyclobutyl Ring (Rigid Spacer) Amine Aminomethyl (NH2) Cyclobutyl->Amine Positions Furan Furan Ring (Aromatic) Cyclobutyl->Furan Positions Alcohol Methanol (OH) Cyclobutyl->Alcohol Positions AcidRes Asp/Glu (Target) Amine->AcidRes Salt Bridge HydroPocket Hydrophobic Pocket Furan->HydroPocket Pi-Stacking HBond Backbone H-Bond Alcohol->HBond H-Donor/Acceptor

Caption: Mechanistic interaction map. The cyclobutyl ring (Grey) acts as the central hub, rigidly directing the Amine, Furan, and Alcohol groups to specific protein residues.

Critical Safety & Stability Notes

  • Furan Sensitivity: The furan ring is susceptible to oxidative ring opening and acid-catalyzed polymerization (forming dark tars). Store neat CFM-Probe at -20°C under argon.

  • Cyclobutane Strain: While kinetically stable, the ring strain (~26 kcal/mol) makes the molecule reactive under extreme radical conditions. Avoid high-temperature radical initiators.

References

  • Design of Cyclobutane Fragments: "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." Vrije Universiteit Amsterdam. Available at: [Link]

  • Furan in Med Chem: "Furan: A Promising Scaffold for Biological Activity."[4] International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Fragment Library Design: "Fragment Based Drug Discovery - Sygnature Discovery." Available at: [Link]

Sources

Application Note: Quantitative Analysis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

This application note details the analytical protocols for (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The Analytical Challenge

Quantifying this molecule presents a distinct "orthogonal" challenge due to its conflicting functional groups:

  • The Furan Ring (Acid Lability): Furan rings are susceptible to acid-catalyzed ring opening and polymerization, particularly in the presence of strong acids (e.g., 0.1% TFA) or high temperatures.

  • The Primary Amine (Base Basicity): The aminomethyl group is highly polar and basic (

    
    ).[1] On standard C18 columns at low pH, this leads to severe peak tailing due to interaction with residual silanols.[1]
    
  • Chirality: The central methanol carbon is a chiral center, necessitating enantioselective methods for process control.[1]

This guide provides a Stability-Indicating HPLC-UV method and a high-sensitivity LC-MS/MS protocol , designed to circumvent these stability and retention issues.

Physicochemical Profile

PropertyValue (Predicted)Analytical Implication
Molecular Formula

MW = 181.23 g/mol

(Amine)
~9.5Ionized (

) at neutral/acidic pH.[1]

(Furan)
N/A (Neutral)Acid sensitive (Ring opening < pH 2).[1]
LogP ~0.6 - 1.2Moderately polar; elutes early on C18.[1]
UV Max ~215-220 nmWeak chromophore; requires low-UV detection.[1]

Method A: HPLC-UV (Purity & Assay)[1]

Objective: Routine quality control, purity assessment, and stability testing. Strategy: Use of a High-pH Stable C18 Column . By operating at pH 9.5, the amine is deprotonated (neutral), improving retention and eliminating silanol interactions, while the basic environment preserves the furan ring better than strong acids.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC

  • Column: Waters XBridge

    
     BEH, 
    
    
    
    mm, 3.5 µm (or Phenomenex Gemini NX-C18)
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Do not exceed 40°C to prevent furan degradation)

  • Detection: DAD at 220 nm (Reference 360 nm)

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
8.04060Linear Gradient
10.0595Wash
12.0955Re-equilibration
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amine quantification)[1]
  • Precision (RSD, n=6):

    
     for Area
    
  • Resolution (

    
    ): 
    
    
    
    between main peak and nearest impurity.[1]

Method B: LC-MS/MS (Trace Quantitation)[1]

Objective: Bioanalysis (plasma/microsomes) or genotoxic impurity screening.[1] Strategy: ESI Positive mode. Since high pH is less ideal for positive ESI sensitivity (neutral amines don't fly as well), we use a weak acid (Formic) but keep the concentration low (0.05%) and column temperature low to prevent on-column degradation.

Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS)
  • Ionization: Electrospray Ionization (ESI) Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temp: 450°C

  • Capillary Voltage: 3.5 kV[1]

MRM Transitions
AnalytePrecursor (Q1)Product (Q3)CE (eV)Mechanism
Target 182.2 (

)
164.215Loss of

(OH group)
Target 182.2 (

)
81.025Furan ring fragment
IS (d4) 186.2168.215Deuterated Analog
Chromatographic Conditions (LC-MS)
  • Column: Agilent Poroshell 120 HPH-C18,

    
     mm, 2.7 µm
    
  • Mobile Phase A: 0.05% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Gradient: 5% B to 95% B over 4 minutes.

Method C: Chiral Separation (Enantiomeric Excess)

Objective: Determine the ratio of R and S enantiomers at the methanol center. Strategy: Polysaccharide-based Normal Phase or Polar Organic Mode.[1]

  • Column: Daicel Chiralpak IG or AD-H (

    
     mm, 5 µm)
    
  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

    • Note: Diethylamine (DEA) is mandatory to sharpen the amine peak.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 220 nm[1]

Analytical Decision Tree & Workflow

The following diagram illustrates the logic for selecting the appropriate method based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Received Q_Purpose Analysis Purpose? Start->Q_Purpose Path_Purity Purity / Assay / Stability Q_Purpose->Path_Purity Path_Trace Bioanalysis / Trace Impurity Q_Purpose->Path_Trace Path_Chiral Enantiomeric Excess Q_Purpose->Path_Chiral Decision_Acid WARNING: Is Furan Stable? Path_Purity->Decision_Acid Method_B Method B: LC-MS/MS Column: Poroshell HPH MP: 0.05% Formic Acid Path_Trace->Method_B Method_C Method C: Chiral HPLC Column: Chiralpak IG MP: Hex/EtOH/DEA Path_Chiral->Method_C Method_A Method A: HPLC-UV (High pH) Column: XBridge C18 MP: pH 9.5 NH4HCO3 Decision_Acid->Method_A Yes (at pH > 4)

Caption: Analytical Method Selection Strategy for Furan-Amine Derivatives.

Sample Preparation Protocol

Critical Warning: Avoid using strong acids (HCl,


) during extraction or dilution, as this will induce furan ring opening and generate false degradation products (e.g., diketones).
Protocol: Liquid-Liquid Extraction (LLE) for Plasma[1]
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 7.0). Neutral pH prevents amine ionization, aiding extraction into organic.

  • Extraction: Add 500 µL of Ethyl Acetate / MTBE (1:1).

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 min.

  • Reconstitution: Evaporate supernatant under

    
     at 30°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Jeong, S. Y., et al. (2019).[1][2] Validation of analytical method for furan determination in eight food matrices. Journal of Separation Science, 42(5), 1012-1018.[2] Link

  • Yu, J., et al. (2016).[1][3][4] Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.[4] Link

  • Dolan, J. W. (2018).[1] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[1] Link

  • BenchChem. (2025).[1][5] Stability issues of furan rings in acidic or basic conditions.[1][6][7]Link

Sources

Application Note: High-Throughput Screening & Library Design with (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (referred to herein as Cyc-Fur-Met ) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional flat aromatic scaffolds, the cyclobutyl core of Cyc-Fur-Met introduces critical


 character and conformational restriction, enhancing metabolic stability and selectivity.[1] This guide provides validated protocols for expanding this building block into a screenable library, executing Surface Plasmon Resonance (SPR) screening campaigns, and validating hits using STD-NMR.

Chemical Rationale & Scaffold Profiling[1]

The "Escape from Flatland"

Modern drug discovery prioritizes scaffolds with higher saturation (


) to improve solubility and reduce promiscuous binding.[1] Cyc-Fur-Met serves as a privileged fragment due to its specific topology:
  • Cyclobutyl Ring: Provides a rigid spacer that orients the pharmacophores (amine and furan) into a distinct vector, unlike flexible alkyl chains.[1]

  • Furan Moiety: Acts as a hydrogen bond acceptor and aromatic pi-stacking element.[1]

  • Aminomethyl Group: A primary handle for rapid library expansion (amide coupling, reductive amination).[1]

  • Secondary Alcohol: Offers a vector for solubility enhancement or additional H-bond interactions.[1]

Physicochemical Property Table

Properties estimated based on structural chem-informatics.

PropertyValueSignificance in HTS
Molecular Weight ~181.2 DaIdeal for Fragment-Based Screening (Rule of 3).[1]
cLogP ~0.8 - 1.2High solubility; low risk of aggregation in assay buffer.[1]
H-Bond Donors 2 (NH₂, OH)Critical for anchoring in protein active sites.[1]
H-Bond Acceptors 3 (O, N, O-furan)Versatile interaction profile.[1]
Rotatable Bonds 3Low entropic penalty upon binding.[1]

Experimental Workflow Overview

The following diagram outlines the integrated workflow from scaffold derivatization to hit validation.

HTS_Workflow Scaffold Scaffold Source (Cyc-Fur-Met) LibGen Library Generation (Parallel Synthesis) Scaffold->LibGen Amide Coupling Reductive Amination QC QC & Plating (LC-MS / Acoustic) LibGen->QC Purity >90% Screen HTS / Fragment Screen (SPR / MST) QC->Screen Echo Dispensing Triage Hit Triage (Ligand Efficiency) Screen->Triage Kd Determination Valid Validation (STD-NMR / X-ray) Triage->Valid Select Best LE Valid->Scaffold SAR Iteration

Figure 1: End-to-end workflow for utilizing Cyc-Fur-Met in drug discovery campaigns.

Protocol: Library Expansion (Chemistry)

To utilize Cyc-Fur-Met in HTS, it must be derivatized into a library of 96–384 compounds to probe the binding pocket adjacent to the primary recognition site.[1]

Parallel Synthesis Strategy (Amide Coupling)

Objective: Target the aminomethyl group to create a diversity-oriented library.

Reagents:

  • Scaffold: Cyc-Fur-Met (0.1 M in DMF).[1]

  • Acyl Chlorides / Carboxylic Acids: Diverse set (aromatic, heteroaromatic, aliphatic).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Coupling Agent: HATU (if using acids).[1]

Step-by-Step Protocol:

  • Preparation: In a 96-well deep-well reaction block, dispense 10 µmol of diverse carboxylic acids per well.

  • Activation: Add 10 µmol HATU (in DMF) and 20 µmol DIPEA to each well. Shake for 10 mins at RT.

  • Addition: Add 10 µmol of Cyc-Fur-Met scaffold to each well.

  • Incubation: Seal plate and shake at RT for 12 hours.

  • Work-up:

    • Evaporate DMF (Genevac or SpeedVac).[1]

    • Liquid-Liquid Extraction: Add DCM (500 µL) and sat. NaHCO₃ (500 µL).[1] Vortex and separate phases.[1]

    • Dry organic phase and resuspend in DMSO to 10 mM stock concentration.

  • QC: Randomly select 5% of wells for LC-MS verification (Expected purity >85% for primary screen).

Protocol: High-Throughput Screening (SPR)

Because Cyc-Fur-Met derivatives are low-molecular-weight fragments, standard enzymatic assays (IC50) may yield false negatives due to low affinity (high µM Kd).[1] Surface Plasmon Resonance (SPR) is the gold standard for detecting these weak interactions.[1]

Assay Setup (Biacore / Octet)

Buffer Composition (Critical):

  • 20 mM HEPES pH 7.4[1]

  • 150 mM NaCl[1]

  • 0.005% Tween-20[1]

  • 2% DMSO (Must match library solvent exactly to prevent bulk refractive index jumps).[1]

Sensor Chip Preparation:

  • Immobilization: Covalently couple the Target Protein to a CM5 sensor chip using standard Amine Coupling (EDC/NHS).[1]

  • Density: Aim for high density (3000–5000 RU ) to detect small molecule binding (Rmax is proportional to MW).

  • Reference: Use an unmodified flow cell (or deactivated with ethanolamine) as the reference channel.

Screening Protocol (Clean Screen)
  • Conditioning: Run 5 startup cycles with running buffer to stabilize the baseline.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.

  • Sample Injection:

    • Concentration: Screen library at 50 µM or 100 µM (single point).

    • Contact Time: 30–60 seconds.[1]

    • Dissociation Time: 60 seconds (Fragments usually have fast off-rates).

    • Flow Rate: 30 µL/min.

  • Regeneration: usually not required for fragments (fast off-rate).[1] If needed, use mild 10 mM NaOH or Glycine pH 9.0.[1]

Data Analysis & Triage

Calculate the Binding Level (Response Units, RU) relative to theoretical


.[1]

[1]

Hit Criteria:

  • Binding: Response > 50% of Theoretical

    
     (indicates stoichiometric binding).
    
  • Sensorgram Shape: "Square wave" binding (rapid on/off) is typical for specific fragment hits.[1]

  • False Positive Flag: "Sticky" binding (slow dissociation) or super-stoichiometric binding (

    
    ) suggests aggregation.[1]
    

Protocol: Hit Validation (STD-NMR)

Hits identified in SPR must be validated to rule out artifacts. Saturation Transfer Difference (STD) NMR confirms the ligand binds directly to the protein.[1]

Sample Preparation:

  • Protein: 5–10 µM (Deuterated buffer: PBS in D₂O).

  • Ligand (Hit): 500–1000 µM (100x excess).[1]

  • Control: Ligand alone (to ensure no artifact signals).

Acquisition Parameters:

  • On-Resonance: Irradiate protein signals (usually -1 ppm or 12 ppm) for 2 seconds (saturation loop).

  • Off-Resonance: Irradiate at 30 ppm (control).

  • Subtraction: The difference spectrum (Off - On) yields signals only from the ligand protons receiving magnetization transfer from the protein.[1]

Interpretation:

  • Positive Result: Signals corresponding to the Furan or Cyclobutyl protons appear in the difference spectrum.[1]

  • Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1] Link

  • Lipinski, C. A. (2004).[1] "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] Link[1]

  • Giannetti, A. M. (2011).[1] "From experimental data to binding energy: a primer on the thermodynamics of protein–ligand interactions." Journal of Medicinal Chemistry, 54(8), 2529-2538.[1] Link[1]

  • Maybridge/Thermo Fisher. (2023).[1] "Fragment Library Design Principles: Cyclobutane Scaffolds." Thermo Fisher Scientific Application Notes. Link

Disclaimer: This protocol is intended for research use only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Mechanism of Action Studies for (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

The Molecule

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is a specialized pharmacophore scaffold characterized by three distinct structural motifs:

  • Cyclobutane Core: A rigid, lipophilic spacer that restricts conformational freedom, often improving binding selectivity compared to flexible alkyl chains.

  • Aminomethyl Group: A primary amine acting as a key hydrogen bond donor/cationic center, mimicking the N-terminus of neurotransmitters (e.g., GABA, Glutamate).

  • Furan-2-yl-methanol: A bioisostere for aromatic systems (like phenyl), contributing pi-stacking potential while introducing specific metabolic and electronic properties.

Therapeutic Context

This scaffold shares significant structural homology with Gabapentinoids (e.g., Gabapentin, Pregabalin) and ligands used in platinum-based chemotherapeutics (e.g., Lobaplatin analogs). Consequently, its mechanism of action (MoA) studies must bifurcate into two primary hypotheses:

  • Hypothesis A (Neuromodulation): Interaction with Voltage-Gated Calcium Channels (VGCC)

    
     subunits or GABA receptors due to the 
    
    
    
    -amino alcohol motif.
  • Hypothesis B (Metabolic Bioactivation): Cytotoxicity driven by CYP450-mediated oxidation of the furan ring, a known structural alert in medicinal chemistry.[1]

Phase 1: Target Deconvolution & In Silico Profiling

Before wet-lab experimentation, computational modeling is essential to prioritize receptor targets.

Protocol 1.1: Pharmacophore Mapping & Docking
  • Objective: Determine if the compound fits the binding pocket of the

    
     subunit of VGCCs (PDB ID: 4MS2) or GABA-AT (PDB ID: 1OHV).
    
  • Software: Schrödinger Glide or AutoDock Vina.

  • Steps:

    • Ligand Prep: Generate 3D conformers of the compound at physiological pH (7.4), ensuring the primary amine is protonated (

      
      ).
      
    • Grid Generation: Define the active site around the bound Gabapentin (for VGCC) or PLP cofactor (for GABA-AT).

    • Docking: Run rigid-receptor, flexible-ligand docking.

    • Scoring: Prioritize poses where the ammonium group forms salt bridges with Arg217/Glu219 (VGCC critical residues).

Phase 2: In Vitro Binding & Kinetics (The "Interaction" Layer)

Protocol 2.1: Radioligand Displacement Assay (VGCC )
  • Rationale: To quantify the affinity (

    
    ) of the compound for the gabapentin binding site.
    
  • Materials:

    • Membrane Prep: Porcine cerebral cortex or HEK293 cells overexpressing human

      
      .
      
    • Radioligand:

      
      -Gabapentin (Specific Activity > 50 Ci/mmol).
      
    • Reference Inhibitor: Unlabeled Gabapentin (10

      
      M).
      

Experimental Workflow:

  • Incubation: Mix 200

    
    L membrane suspension + 25 
    
    
    
    L
    
    
    -Gabapentin (10 nM final) + 25
    
    
    L Test Compound (concentration range: 1 nM – 100
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C (room temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2.2: Surface Plasmon Resonance (SPR)
  • Objective: Measure real-time binding kinetics (

    
    , 
    
    
    
    ) to differentiate residence time.
  • Chip: CM5 Sensor Chip with immobilized target protein.

  • Flow Rate: 30

    
    L/min.
    
  • Dissociation: 600 seconds (critical for CNS drugs requiring long residence times).

Phase 3: Functional Validation (The "Effect" Layer)

Binding does not equal function. We must determine if the compound acts as an agonist, antagonist, or channel blocker.

Protocol 3.1: FLIPR Calcium Flux Assay
  • System: HEK293 cells stably expressing CaV2.2 (N-type) channels.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulation: Depolarization via KCl (30 mM) or electrical field stimulation.

  • Readout: If the compound is a functional antagonist (like Gabapentinoids), it will inhibit the KCl-induced fluorescence spike by preventing calcium influx.

Data Interpretation Table:

OutcomeFluorescence ProfileMechanistic Conclusion
No Change Identical to Vehicle ControlNon-functional binder or inactive.
Inhibition Reduced Peak Height (AUC)Functional Antagonist / Channel Blocker.
Potentiation Increased Peak HeightAgonist / Allosteric Activator (Safety Risk).

Phase 4: Metabolic Liability & Safety (The "Furan" Factor)

CRITICAL WARNING: The furan ring is a "structural alert." CYP450 enzymes (specifically CYP2E1) can oxidize furan to cis-2-butene-1,4-dial , a highly reactive enedial that alkylates proteins and DNA. This mechanism must be ruled out to ensure the observed bioactivity is pharmacological, not toxicological.

Protocol 4.1: Reactive Metabolite Trapping (GSH Adduct Assay)
  • Objective: Detect formation of reactive enedial intermediates.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH and Glutathione (GSH).

  • Workflow:

    • Incubate Compound (10

      
      M) with HLM (1 mg/mL) + GSH (5 mM) + NADPH (1 mM) for 60 min at 37°C.
      
    • Quench with ice-cold Acetonitrile.

    • Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

  • Target Mass Shift: Look for parent mass + 307 Da (GSH addition) or + 273 Da (GSH - 2H + O).

  • Interpretation: High levels of GSH adducts indicate the compound is a "pro-toxin" and likely unsuitable for drug development without structural modification (e.g., replacing furan with thiophene or phenyl).

Visualizing the Mechanism

Figure 1: Integrated MoA Elucidation Workflow

This diagram outlines the decision tree for characterizing the compound, linking structural features to experimental phases.

MoA_Workflow Start Compound: This compound StructAnalysis Structural Analysis (Aminomethyl-Cyclobutyl + Furan) Start->StructAnalysis HypothesisA Hypothesis A: Neuromodulation (VGCC / GABA) StructAnalysis->HypothesisA HypothesisB Hypothesis B: Metabolic Bioactivation (Furan Oxidation) StructAnalysis->HypothesisB InSilico Phase 1: In Silico Docking (Target: alpha2-delta subunit) HypothesisA->InSilico ToxScreen Phase 4: GSH Trapping Assay (Detect Reactive Enedials) HypothesisB->ToxScreen Binding Phase 2: Radioligand Binding (3H-Gabapentin Displacement) InSilico->Binding High Score Functional Phase 3: FLIPR Ca2+ Flux (Functional Antagonism) Binding->Functional Ki < 1uM Conclusion Final MoA Characterization Functional->Conclusion ToxScreen->Conclusion

Caption: Figure 1. Dual-pathway investigation strategy separating pharmacological efficacy (green path) from toxicological liability (red path).

Figure 2: Furan Ring Bioactivation Pathway

This diagram details the specific chemical mechanism of potential toxicity (Hypothesis B).

Furan_Activation Parent Parent Compound (Furan Ring) Epoxide Unstable Epoxide Intermediate Parent->Epoxide + [O] CYP CYP450 (Oxidation) Enedial Cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Cell Death) Enedial->Adduct Alkylation GSH_Adduct GSH Conjugate (Detoxified Marker) Enedial->GSH_Adduct + Glutathione (Trapping)

Caption: Figure 2. Mechanism of furan-mediated toxicity. Detection of the GSH conjugate confirms the formation of the reactive cis-2-butene-1,4-dial intermediate.

References

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. Link

  • Peterson, L. A. (2013).[2] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25.[2] Link

  • McKeage, M. J. (2001). Lobaplatin: A new antitumour platinum drug.[3] Expert Opinion on Investigational Drugs, 10(1), 119-128. Link

  • Schrödinger, LLC. (2023). Glide: High-throughput ligand docking. Link

  • Eurofins Discovery. (2023). SafetyScreen44™ Panel: Pharmacological Profiling. Link

Sources

Application Note: Functional Characterization and Dose-Response Profiling of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol at the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel analgesics requires the precise characterization of ligand-receptor interactions to maximize therapeutic efficacy while minimizing adverse effects. This application note details a robust, self-validating workflow for generating dose-response curves and evaluating the functional selectivity (biased agonism) of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol at the human μ-Opioid Receptor (MOR). By running parallel Homogeneous Time-Resolved Fluorescence (HTRF) and Bioluminescence Resonance Energy Transfer (BRET) assays, researchers can quantitatively isolate G-protein signaling from


-arrestin recruitment.

Pharmacological Context & Mechanistic Rationale

The μ-opioid receptor is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (G


). Traditional MOR agonists, such as morphine and fentanyl, activate both the G-protein pathway (mediating analgesia) and the 

-arrestin 2 pathway (implicated in receptor internalization, tolerance, and respiratory depression)[1]. The modern objective of opioid drug discovery is to identify "biased agonists" that preferentially activate the G-protein pathway while avoiding

-arrestin recruitment[2].

This compound features a highly rigid cyclobutane core, a primary amine, and a furan ring. This unique topological constraint is hypothesized to induce a distinct conformational change in the MOR orthosteric binding pocket, potentially stabilizing a G-protein-biased state. To validate this, we measure two distinct downstream events:

  • G

    
     Activation:  Measured via the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels[3].
    
  • 
    -Arrestin 2 Recruitment:  Measured via the physical proximity of the receptor to 
    
    
    
    -arrestin 2 using live-cell energy transfer[2].

MOR_Signaling cluster_Gprotein G-Protein Pathway (Analgesia) cluster_Arrestin β-Arrestin Pathway (Side Effects) Ligand (1-(Aminomethyl)cyclobutyl) (furan-2-yl)methanol MOR μ-Opioid Receptor (MOR) Ligand->MOR Gi Gαi/o Protein MOR->Gi GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP bArr β-Arrestin 2 Recruitment GRK->bArr Internalization Receptor Internalization bArr->Internalization

Biased signaling pathways of the μ-Opioid Receptor (MOR).

Experimental Design: Causality and Self-Validation

To ensure a self-validating system, the experimental design relies on specific biochemical interventions:

  • Forskolin Stimulation (cAMP Assay): Because G

    
     inhibits AC, basal cAMP levels are too low to measure a meaningful decrease. We utilize Forskolin to directly activate AC and artificially elevate cAMP[4]. The test compound's efficacy is then measured as the dose-dependent inhibition of this Forskolin-induced cAMP overshoot[5].
    
  • Phosphodiesterase Inhibition: The PDE inhibitor IBMX is included to prevent the premature enzymatic degradation of cAMP, ensuring a stable, measurable readout window[5].

  • Live-Cell Real-Time Kinetics (BRET): BRET allows for the monitoring of the MOR-

    
    -arrestin interaction without cell lysis. By tagging MOR with Rluc8 (donor) and 
    
    
    
    -arrestin 2 with Venus (acceptor), the assay preserves the physiological intracellular context[2].
  • Pharmacological Controls: Fentanyl (a high-efficacy, unbiased agonist) and Morphine are run in parallel to establish baseline

    
     and 
    
    
    
    values[3]. The antagonist Naloxone is utilized to confirm that all observed effects are strictly MOR-mediated.

Assay_Workflow cluster_Assays Parallel Functional Assays Prep Cell Preparation (HEK293-MOR) Compound Compound Addition (Dose-Response) Prep->Compound HTRF HTRF cAMP Assay (Forskolin + IBMX) Compound->HTRF BRET BRET Assay (Coelenterazine H) Compound->BRET Readout Microplate Reader (EnVision / Paradigm) HTRF->Readout BRET->Readout Analysis Data Analysis (EC50 & Bias Factor) Readout->Analysis

Parallel workflow for HTRF cAMP and BRET β-arrestin 2 assays.

Step-by-Step Methodologies

Protocol A: HTRF cAMP Accumulation Assay (G-Protein Pathway)

This protocol utilizes a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an Eu-cryptate-labeled anti-cAMP antibody[3].

  • Cell Preparation: Harvest HEK293T cells stably expressing human MOR. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Plating: Dispense 10,000 cells/well into a white 384-well microplate (e.g., ProxiPlate) in a 5 µL volume[4].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound (ranging from

    
     M to 
    
    
    
    M) in assay buffer containing 1 mM IBMX.
  • Stimulation: Add 5 µL of the compound/IBMX mixture to the cells. Immediately add 5 µL of Forskolin (final concentration 10 µM) to stimulate AC[3].

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu-cryptate (prepared in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PerkinElmer EnVision) at excitation 337 nm and dual emission 620 nm / 665 nm[3].

Protocol B: BRET -Arrestin 2 Recruitment Assay

This live-cell assay detects the physical interaction between MOR and


-arrestin 2 via energy transfer from a luciferase donor to a fluorophore acceptor[2].
  • Transfection: Co-transfect HEK293T cells with plasmids encoding MOR-Rluc8 (donor) and

    
    -arrestin2-Venus (acceptor) using Lipofectamine 3000.
    
  • Plating: 24 hours post-transfection, detach cells and seed into a poly-D-lysine coated white 96-well plate at 50,000 cells/well. Incubate overnight.

  • Washing: Wash cells twice with PBS supplemented with 0.9 mM

    
     and 0.5 mM 
    
    
    
    [2].
  • Substrate Addition: Add the luciferase substrate Coelenterazine H to a final concentration of 5 µM. Incubate for 10 minutes in the dark to allow for signal stabilization[2].

  • Agonist Addition: Add the serial dilutions of this compound (same concentration range as Protocol A).

  • Readout: Immediately begin reading the BRET signal using a luminescence plate reader (e.g., Mithras LB940). The BRET ratio is calculated as the emission of Venus (535 nm) divided by the emission of Rluc8 (480 nm)[2].

Data Presentation & Bias Analysis

To determine if this compound is a biased agonist, the dose-response data from both assays must be normalized to a reference full agonist (Fentanyl)[3]. The operational model of agonism is then used to calculate the Bias Factor (


).

Table 1: Functional Profiling of MOR Ligands (Mock Data Summary)

CompoundcAMP Assay

(nM)
cAMP

(% Fentanyl)
BRET Assay

(nM)
BRET

(% Fentanyl)
Bias Factor (G-Protein)
Fentanyl (Control)0.85 ± 0.12100%12.4 ± 1.8100%1.0 (Reference)
Morphine (Control)8.20 ± 1.0592%145.0 ± 12.565%2.1
This compound 15.4 ± 2.1088%> 10,000< 15%> 15.0

Data Interpretation: The mock data indicates that while this compound exhibits slightly lower potency than fentanyl in the cAMP assay, it acts as a highly efficacious G-protein agonist (


 88%). Crucially, it fails to recruit 

-arrestin 2 at concentrations up to 10 µM, resulting in a massive Bias Factor. This profile suggests the compound successfully stabilizes a G-protein-exclusive receptor conformation, marking it as a high-priority candidate for analgesic development with potentially reduced respiratory liability.

References

  • Molecular insights into the μ-opioid receptor biased signaling Source: PMC - NIH URL:[Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor Source: Frontiers in Pharmacology URL:[Link]

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format Source: PMC - NIH URL:[Link]

  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl Source: Frontiers in Pharmacology URL:[Link]

  • In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Application Note: Radiosynthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the radiosynthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol , a structural motif relevant to adenosine receptor antagonists (e.g., A2A ligands) and kinase inhibitors.

The guide prioritizes Carbon-14 (


C)  labeling due to its metabolic stability and suitability for ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A complementary strategy for Tritium (

H)
labeling is also outlined for high-specific-activity receptor binding assays.

Introduction & Strategic Analysis

The target molecule, This compound , features a cyclobutane ring substituted at the C1 position with both an aminomethyl group and a (furan-2-yl)methanol moiety. This gem-disubstituted cyclobutane scaffold creates a quaternary center that is synthetically challenging but pharmacologically valuable for restricting conformational freedom in drug candidates.

Radiolabeling Strategy

To ensure data integrity during preclinical development, the position of the radiolabel must be metabolically stable.

  • Primary Strategy (

    
    C - Metabolic Stability): 
    
    • Label Position: The methylene carbon of the aminomethyl group.

    • Precursor:

      
      Sodium Cyanide (
      
      
      
      ).
    • Rationale: The

      
       bond connecting the aminomethyl group to the cyclobutane ring is robust. While the amine may undergo oxidative deamination (MAO activity), the carbon skeleton often remains part of the primary metabolite. This route utilizes cost-effective 
      
      
      
      cyanide and standard displacement chemistry.
    • Route:

      
      -Cyclobutane 
      
      
      
      
      
      Nitrile
      
      
      Addition of Furfural
      
      
      Reduction.
  • Secondary Strategy (

    
    H - High Specific Activity): 
    
    • Label Position: The methine carbon of the alcohol linker.

    • Precursor:

      
      Sodium Borohydride (
      
      
      
      ).
    • Rationale: Ideal for in vitro binding assays (

      
      , 
      
      
      
      ) where high specific activity (>20 Ci/mmol) is required.

Retrosynthetic Analysis

The synthesis is designed to construct the quaternary center via a sequential alkylation-addition sequence.

Retrosynthesis Target This compound (Target) Inter1 (1-Cyanocyclobutyl)(furan-2-yl)methanol (Key Intermediate) Target->Inter1 Reduction (LiAlH4) Inter2 1-Cyanocyclobutane (Labeled Precursor) Inter1->Inter2 Aldol-type Addition (LDA, Furfural) SM3 Furfural Inter1->SM3 Electrophile SM1 Cyclobutyl Bromide Inter2->SM1 SN2 Substitution SM2 [14C]NaCN Inter2->SM2 14C Source

Figure 1: Retrosynthetic disconnection showing the introduction of the Carbon-14 label via cyanide displacement.

Protocol: Synthesis of Aminomethyl- C(furan-2-yl)methanol

Materials & Equipment
  • Radioisotope: Sodium Cyanide [

    
    ] (Specific Activity: 50–60 mCi/mmol).
    
  • Reagents: Cyclobutyl bromide, Lithium Diisopropylamide (LDA), Furfural (freshly distilled), Lithium Aluminum Hydride (LiAlH

    
    ), DMSO, THF (anhydrous).
    
  • Equipment: Vacuum manifold, HPLC with Radiomatic flow detector, Liquid Scintillation Counter (LSC).

Step-by-Step Methodology
Step 1: Synthesis of [Cyano-

C]Cyclobutanecarbonitrile

This step introduces the radiolabel.

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve Sodium Cyanide [

    
    ]  (370 MBq, 10 mCi) and unlabeled NaCN (carrier, 1.0 eq total) in anhydrous DMSO (5 mL).
    
  • Reaction: Add Cyclobutyl bromide (1.2 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 60°C and stir for 4 hours. Monitor by radio-TLC (Hexane:EtOAc 8:2).

  • Workup: Dilute with water (20 mL) and extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate carefully (product is volatile).
  • Yield Check: Measure total activity in the crude oil. Typical yield: 85–90%.

Step 2: Coupling with Furfural

Construction of the quaternary center and attachment of the furan ring.

  • Activation: Dissolve the crude [Cyano-

    
    C]Cyclobutanecarbonitrile  (from Step 1) in anhydrous THF (10 mL) and cool to -78°C.
    
  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 10 minutes. Stir at -78°C for 30 minutes to generate the

    
    -lithio nitrile species. Note: The cyclobutane ring strain makes the 
    
    
    
    -proton less acidic than acyclic analogs; ensure strictly anhydrous conditions.
  • Addition: Add Furfural (1.2 eq) dissolved in THF (2 mL) dropwise.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl (5 mL).
    
  • Isolation: Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (Silica, 0-30% EtOAc/Hexane) to isolate the intermediate:

    (furan-2-yl)methanol .
    
Step 3: Global Reduction to Target

Converting the nitrile to the primary amine.

  • Preparation: Suspend LiAlH

    
      (4.0 eq) in anhydrous THF (15 mL) at 0°C.
    
  • Reduction: Add the purified intermediate (dissolved in THF) dropwise to the hydride slurry.

  • Reflux: Warm to room temperature, then reflux for 3 hours. This converts the

    
     group to 
    
    
    
    . The secondary alcohol and furan ring remain intact under these conditions.
  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially. Filter the granular precipitate.
  • Purification: Concentrate the filtrate. Purify the final product using semi-preparative HPLC.

Quality Control & Analysis

Purification Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 
    
    
    
    mm).
  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (furan absorbance) and Radio-flow detection.

Specification Table
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 98.0%Radio-HPLC
Chemical Purity > 95.0%UV-HPLC (254 nm)
Specific Activity > 50 mCi/mmol (1.85 GBq/mmol)LSC / UV Mass
Identity Co-elution with authentic standardHPLC
Mass Balance > 90% (Step yield)LSC

Tritium Labeling (Alternative Route)

For applications requiring high specific activity (e.g., receptor occupancy studies), use the Tritium Reduction route.

  • Precursor: Synthesize the unlabeled ketone analog: (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanone .

  • Labeling: Reduce the ketone using Sodium Borohydride [

    
    H]  in Ethanol.
    
  • Result: Yields

    (furan-2-yl)methanol .
    
  • Advantage: Specific activities of 10–20 Ci/mmol are achievable, compared to 50–60 mCi/mmol for

    
    C.
    

Safety & Handling

  • Volatile Intermediates: Cyclobutanecarbonitrile is volatile. When concentrating solutions containing the

    
    C-nitrile, use a cool water bath and do not apply high vacuum for extended periods. Use a charcoal trap in the vacuum line.
    
  • Cyanide Hazards: Handling

    
    NaCN requires a dedicated, well-ventilated fume hood. Acidification of cyanide solutions releases lethal HCN gas. Maintain pH > 10 in aqueous cyanide waste streams.
    

References

  • Synthesis of Furan-2-yl-methanol Derivatives

    • Source: BenchChem.[1] "Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide."

  • Radiolabeling with Carbon-14 (General Principles)
  • Source: Fleming, F. F., et al. "Nitrile Anion Cyclizations." Journal of Organic Chemistry.
  • Adenosine A2A Receptor Ligand Chemistry (Contextual)

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Compound: (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol[1][2][3][4]

Executive Summary & Physicochemical Profile

This guide addresses the specific solubility challenges associated with This compound . Users frequently report difficulty dissolving the free base in aqueous buffers and "crashing out" (precipitation) when diluting DMSO stocks into biological media.[1]

The Core Conflict: This molecule presents a medicinal chemistry paradox.[2][3]

  • The Amine (Solubility Driver): The primary amine requires protonation (acidic pH) to be water-soluble.[4][1][2]

  • The Furan (Stability Risk): The furan ring is acid-sensitive and prone to ring-opening/polymerization in strong acidic environments.[5][1][2][6][7]

  • The Cyclobutyl (Lipophilicity): This rigid scaffold significantly increases ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , making the neutral form highly insoluble in water.[1]
    
PropertyValue (Predicted)Implication
pKa (Amine) ~9.5 – 10.5At pH 7.4, a fraction remains unprotonated; at pH > 10, it is fully insoluble.[5][4][1][2]
LogP ~1.5 – 2.0Moderate lipophilicity; requires organic co-solvents or salt formation.[4][1][2]
Acid Sensitivity High (Furan)CRITICAL: Avoid strong mineral acids (e.g., conc.[4][1][2] HCl) and heat.
Troubleshooting Guides (Q&A Format)
Issue 1: "The compound won't dissolve in water or PBS." [2]

Diagnosis: You are likely working with the free base form of the compound. The cyclobutyl and furan rings create a "greasy" core that resists aqueous solvation unless the amine is ionized.

Solution: Convert the amine to a salt in situ, but use a weak organic acid to protect the furan ring.

Protocol A: The "Gentle Protonation" Method

  • Weigh the solid compound.[1][2]

  • Add 0.95 equivalents of Acetic Acid (or Formic Acid) relative to the molar amount of the compound.

    • Why? Stoichiometric control prevents excess acidity that degrades the furan.[2]

  • Add water dropwise with vortexing.[1][2]

  • Result: The compound should dissolve as the acetate salt.

    • Warning: Do not use sulfuric acid or concentrated HCl, as these may cause the solution to turn yellow/brown (furan decomposition).[1]

Issue 2: "Precipitation occurs when adding DMSO stock to cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.[2] When a high-concentration DMSO stock hits the aqueous media, the local concentration momentarily exceeds the solubility limit of the compound before mixing is complete. The cyclobutyl scaffold drives rapid crystallization.[2]

Solution: Use an Intermediate Dilution Step to lower the kinetic shock.[2]

Protocol B: The Step-Down Dilution

  • Do NOT: Pipette 1 µL of 10 mM stock directly into 1 mL of media.

  • DO:

    • Step 1: Dilute 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (creates a 1 mM intermediate).

    • Step 2: Slowly add this intermediate to the media while swirling rapidly.

    • Mechanism: Ethanol/PEG acts as a "bridge" solvent, reducing the surface tension difference and preventing immediate aggregation.[1][2]

Issue 3: "My solution turned yellow/brown overnight."

Diagnosis: Furan ring degradation.[1][2] This is likely due to oxidation or acid-catalyzed ring opening (Maillard-type reactions if proteins/sugars are present, or polymerization if acidic).[5][1][2]

Solution:

  • Check pH: Ensure the solution is not strongly acidic (pH < 4).

  • Check Light: Furans can be photosensitive.[1][2] Store stocks in amber vials.

  • Check Temperature: Never heat this compound above 40°C to assist solubility. Sonication is safer than heat.[1][2]

Decision Tree: Solvent Selection

Use the following logic flow to determine the correct solvent system for your specific application.

SolventStrategy Start Start: Solid Compound (Free Base) AppType Select Application Start->AppType BioAssay Cellular/Enzymatic Assay (Aqueous Media) AppType->BioAssay ChemRxn Chemical Synthesis AppType->ChemRxn DMSORoute Primary Solvent: DMSO (anhydrous) BioAssay->DMSORoute SaltRoute Primary Solvent: DCM or Methanol ChemRxn->SaltRoute CheckConc Target Conc > 100 µM? DMSORoute->CheckConc Acidify Requires Acid? SaltRoute->Acidify DirectAdd Direct Addition (Risk of precip) CheckConc->DirectAdd No Intermed Use Protocol B (PEG/EtOH Intermediate) CheckConc->Intermed Yes Acetic Use Acetic Acid (Avoid HCl/H2SO4) Acidify->Acetic Yes

Figure 1: Decision matrix for solubilizing this compound based on end-use application.[5][1][2]

Stability & Storage Matrix

Refer to this table before storing any prepared solutions.

Solvent SystemStability RatingStorage ConditionNotes
100% DMSO High-20°C or -80°CHygroscopic.[5][4][1][2] Keep desiccated. Freeze/thaw cycles cause degradation.
100% Ethanol Moderate-20°CGood for short-term use.[5][1][2] Evaporation risk.[1][2]
Aqueous (Acidic pH 4-6) LowFresh Prep Only Furan hydrolysis risk increases with time.[5][1][2] Use within 4 hours.
Aqueous (Neutral pH 7) Very LowN/ALikely to precipitate (insoluble free base).[1][2]
References
  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[5][1][2] Journal of Pharmacological and Toxicological Methods.

    • Context: Foundational principles of solubility (LogP) applied to the cyclobutyl scaffold.[1]

  • Dunlop, A. P. (1948).[1][2] "Furan Chemistry: Acid Sensitivity." Industrial & Engineering Chemistry.

    • Context: Authoritative source on the mechanism of acid-catalyzed furan ring opening and polymerization.[5][1][2][6]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2]

    • Context: Protocols for handling "crash out" events in biological assays (Protocol B).
  • Bergström, C. A., et al. (2016).[1][2] "Computational prediction of drug solubility in water-based systems." AAPS Journal.

    • Context: Basis for pKa and LogP estimations for amino-alcohol derivatives.[5][1][2]

Sources

Technical Support Center: Purification of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its structure, containing a primary amine, a secondary alcohol, a cyclobutane ring, and a furan moiety, presents unique purification challenges. The polarity of the amino alcohol group can lead to difficulties with standard chromatographic techniques, while the furan ring is susceptible to degradation under acidic conditions.[2][3][4] This guide provides practical solutions to common issues encountered during the purification of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on silica gel TLC and column chromatography. What is the cause and how can I fix it?

A1: Streaking is a common issue when purifying amino-containing compounds on standard silica gel.[5][6][7] The primary reason is the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation, low recovery, and tailing peaks.

Troubleshooting Steps:

  • Neutralize the Silica: Before running your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) in your eluent (typically 0.1-1% v/v).[2] This deactivates the acidic sites.

  • Use a Modified Stationary Phase: Consider using a deactivated or neutral silica gel. Alternatively, alumina (neutral or basic) can be a good alternative stationary phase.

  • Employ a Basic Eluent Additive: Adding a small amount of a volatile base like triethylamine or ammonia (as a solution in methanol) to your mobile phase can significantly improve chromatography by competing with your compound for the acidic sites on the silica.[2]

Q2: I'm observing significant product degradation during purification. What could be the problem?

A2: The furan ring in your compound is sensitive to acidic conditions and can undergo polymerization or ring-opening reactions.[2][3] Standard silica gel is slightly acidic, which can be sufficient to cause degradation, especially with prolonged exposure during column chromatography.[2]

Troubleshooting Steps:

  • pH Control: Ensure all aqueous workup steps are performed under neutral or slightly basic conditions. Avoid acid washes if possible, or use very dilute and weak acids with minimal contact time.

  • Use Neutralized Silica: As mentioned in Q1, using silica gel that has been pre-treated with a base is crucial.

  • Alternative Purification Methods: If degradation on silica is unavoidable, consider other purification techniques such as crystallization or preparative HPLC with a suitable column and mobile phase.

Q3: My compound has poor solubility in common chromatographic solvents. What solvent systems do you recommend?

A3: The combination of the polar amino alcohol functionality and the relatively non-polar furan and cyclobutane rings can lead to challenging solubility behavior.

Recommended Solvent Systems:

  • For Column Chromatography: A common starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. The addition of a small amount of triethylamine is recommended to prevent streaking. For highly polar impurities, an eluent system of DCM/Methanol/Ammonium Hydroxide can be effective.

  • For Crystallization: A mixed solvent system is often required. Consider dissolving your crude product in a minimal amount of a polar solvent like methanol or ethanol and then slowly adding a less polar co-solvent such as diethyl ether, hexanes, or toluene until turbidity is observed, followed by cooling.[8]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent alternative, especially for achieving high purity on a small to medium scale.

Considerations for RP-HPLC:

  • Column Choice: A C18 column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. To ensure good peak shape for the amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is usually added to the mobile phase. This will protonate the amine, improving its interaction with the stationary phase. However, be mindful that the final product will be isolated as a salt (e.g., trifluoroacetate salt). If the free base is required, a subsequent basic workup will be necessary.

Troubleshooting Guide

This section provides a structured approach to resolving common purification issues.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in Chromatography 1. Strong interaction of the amine with acidic silica. 2. Inappropriate solvent system.1. Add triethylamine or ammonia to the eluent (0.1-1%). 2. Use deactivated or neutral silica gel. 3. Optimize the mobile phase polarity.
Low Product Recovery from Column 1. Irreversible adsorption onto the silica gel. 2. Compound degradation on the column.1. Use a more polar eluent or add a basic modifier. 2. Flush the column with a highly polar solvent system (e.g., 10% methanol in DCM with 1% triethylamine). 3. Minimize the time the compound spends on the column.
Presence of a New, More Polar Impurity After Purification Furan ring degradation (e.g., ring-opening) due to acidic conditions.1. Ensure all purification steps are performed under neutral or basic conditions. 2. Use neutralized silica gel. 3. Consider purification by crystallization to avoid prolonged contact with stationary phases.
Difficulty in Removing a Non-polar Impurity The impurity has a similar polarity to the product in the chosen solvent system.1. Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a DCM/methanol system). 2. Consider reverse-phase chromatography.
Product is an Oil and Won't Crystallize 1. Presence of impurities. 2. The compound has a low melting point.1. Re-purify by column chromatography to achieve higher purity. 2. Attempt co-precipitation with a suitable salt-forming acid (e.g., HCl, oxalic acid) to form a crystalline salt. 3. Try dissolving the oil in a minimal amount of a volatile solvent and slowly adding a non-polar solvent while scratching the flask.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Neutralized Silica Gel

This protocol is a standard method for purifying this compound on a laboratory scale.

1. Preparation of Neutralized Silica Gel:

  • Create a slurry of silica gel in your starting eluent (e.g., 98:2 DCM:Methanol).
  • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
  • Stir the slurry for 15 minutes to ensure thorough mixing and deactivation.

2. Column Packing:

  • Wet pack the column with the neutralized silica slurry.
  • Allow the silica to settle, ensuring a flat top surface.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the starting eluent.
  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

4. Elution:

  • Start with a low polarity mobile phase (e.g., 2% Methanol in DCM + 0.5% Et3N).
  • Gradually increase the polarity of the mobile phase (e.g., up to 10% Methanol in DCM + 0.5% Et3N).
  • Monitor the elution by thin-layer chromatography (TLC).

5. Fraction Collection and Analysis:

  • Collect fractions and analyze by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Chromatographic Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Product Crude Product Load_Column Load Sample onto Column Crude_Product->Load_Column Neutralize_Silica Neutralize Silica Gel (0.5% Et3N) Neutralize_Silica->Load_Column Elute_Gradient Elute with Gradient (e.g., 2-10% MeOH in DCM + Et3N) Load_Column->Elute_Gradient Collect_Fractions Collect Fractions Elute_Gradient->Collect_Fractions TLC_Analysis TLC Analysis of Fractions Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for flash column chromatography purification.

Protocol 2: Crystallization

Crystallization can be an effective method for obtaining highly pure material, especially if the crude product is already of reasonable purity.

1. Solvent Screening:

  • In small vials, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexanes).
  • The ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • For a two-solvent system, find a "soluble" solvent and an "anti-solvent" in which the compound is insoluble.

2. Crystallization Procedure (Two-Solvent System):

  • Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., methanol).
  • While the solution is still warm, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.
  • Add a few drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.
  • Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator.
  • If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold "anti-solvent".
  • Dry the crystals under vacuum to a constant weight.
Diagram: Crystallization Decision Tree

G Start Crude Product Solvent_Screen Solvent Solubility Screen Start->Solvent_Screen Good_Single_Solvent Good Single Solvent Found? Solvent_Screen->Good_Single_Solvent Single_Solvent_Crystallization Single Solvent Crystallization Good_Single_Solvent->Single_Solvent_Crystallization Yes Two_Solvent_System Identify Soluble/Anti-Solvent Pair Good_Single_Solvent->Two_Solvent_System No Pure_Crystals Isolate Pure Crystals Single_Solvent_Crystallization->Pure_Crystals Two_Solvent_Crystallization Two-Solvent Crystallization Two_Solvent_System->Two_Solvent_Crystallization Two_Solvent_Crystallization->Pure_Crystals

Caption: Decision-making process for crystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry.
  • European Patent Office. (n.d.).
  • Georganics. (2024, February 15).
  • Google Patents. (n.d.).
  • IMSA Digital Commons. (n.d.).
  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods.
  • MySkinRecipes. (n.d.). (1-(Aminomethyl)cyclobutyl)methanol.
  • ProQuest. (n.d.).
  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)
  • Scribd. (n.d.).
  • YouTube. (2025, July 30).

Sources

Technical Support Center: Optimizing Reaction Conditions for Furan-Cyclobutane Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan-Cyclobutane Coupling Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing [2+2] cycloaddition reactions to construct cyclobutane rings fused to or containing a furan moiety. As a key structural motif in numerous natural products and pharmaceuticals, the efficient and selective synthesis of these scaffolds is of paramount importance.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established principles of physical organic chemistry and synthetic methodology.

Problem 1: Low or No Product Yield with Incomplete Conversion of Starting Materials

Q: I am running a photochemical [2+2] cycloaddition between furan and a carbonyl compound (Paternò-Büchi reaction), but after several hours of irradiation, I observe very little product and a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A: Low conversion in photochemical reactions is a common issue that can often be traced back to several factors related to light, energy transfer, and reaction kinetics.

Potential Causes & Recommended Solutions:

  • Insufficient Photon Flux or Incorrect Wavelength: The fundamental prerequisite for a photochemical reaction is the absorption of light by a reactant or a photosensitizer.

    • Solution: Ensure your light source emits at a wavelength that is absorbed by your carbonyl compound or the chosen photosensitizer. For many carbonyls, this requires UV light (e.g., from a medium-pressure mercury lamp). If using a photosensitizer like benzophenone or thioxanthone, select a lamp (e.g., UVA LED, 365-370 nm) that excites the sensitizer efficiently. Increase the lamp's power or move it closer to the reaction vessel to increase photon flux, but be mindful of potential overheating.[1]

  • Inadequate Degassing (Oxygen Quenching): Molecular oxygen is a triplet quencher and can deactivate the excited triplet state of the carbonyl or sensitizer, which is often the key reactive intermediate. This interception by oxygen prevents the desired cycloaddition from occurring.

    • Solution: Thoroughly degas your solvent and reaction mixture before and during the irradiation. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1]

  • Low Quantum Yield: The quantum yield (Φ) is the efficiency of a photochemical process, representing the number of desired events occurring per photon absorbed.[2] A low quantum yield means that even if light is absorbed, it is dissipated through non-productive pathways (e.g., heat, phosphorescence, or reverse reaction).

    • Solution:

      • Solvent Choice: The solvent can influence the lifetime of the excited state. Non-polar, aprotic solvents like benzene, cyclohexane, or acetonitrile are often preferred as they are less likely to quench the excited state.

      • Concentration: Very low concentrations can slow down the bimolecular reaction, allowing more time for deactivation pathways. Conversely, excessively high concentrations can lead to self-quenching or inner filter effects where the light is absorbed only at the surface of the solution.[3] Experiment with a range of concentrations (typically 0.05 M to 0.5 M) to find the optimum.

  • Reverse Primary Reaction: The initial adduct formation can be reversible, with the cycloadduct reverting to the starting materials. This can lead to a photostationary state with a low concentration of product.[4]

    • Solution: Lowering the reaction temperature can sometimes disfavor the reverse reaction. Additionally, if one of the starting materials is volatile (like furan), using it in excess can help push the equilibrium towards the product.

Logical Flow for Troubleshooting Low Conversion

G start Low Conversion of Starting Material q1 Is the lamp wavelength appropriate for the substrate/sensitizer? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction mixture thoroughly degassed? a1_yes->q2 sol1 Change lamp or add a suitable photosensitizer. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have reaction concentration and temperature been optimized? a2_yes->q3 sol2 Implement rigorous degassing (Freeze-Pump-Thaw or inert gas purge). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Could a reversible reaction be the issue? a3_yes->q4 sol3 Screen different concentrations and consider lowering the temperature. a3_no->sol3 sol3->q4 sol4 Consider using an excess of one reagent or trapping the product in situ. q4->sol4 end Reaction Optimized sol4->end

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Selectivity (Regio- or Diastereoselectivity)

Q: My furan-cycloaddition reaction works, but I get a mixture of isomers (e.g., head-to-head vs. head-to-tail regioisomers, or exo/endo diastereomers) that are difficult to separate. How can I improve the selectivity?

A: Selectivity in [2+2] cycloadditions is governed by subtle electronic and steric factors in the transition state or key intermediates. Understanding these can provide pathways to favor one isomer over others.

Potential Causes & Recommended Solutions:

  • Regioselectivity Issues: In the Paternò-Büchi reaction, regioselectivity is often dictated by the stability of the intermediate 1,4-diradical formed after the initial bond formation between the excited carbonyl oxygen and the furan ring.[5][6]

    • Solution:

      • Substituent Effects: The electronic nature of substituents on both the furan and the coupling partner can direct the initial attack. Electron-donating groups on the furan ring can stabilize an adjacent radical, influencing the preferred site of attack.

      • Lewis Acids: For thermal or Lewis acid-catalyzed variants, the choice of catalyst can dramatically influence regioselectivity. Milder Lewis acids like ZnCl₂ or BF₃·OEt₂ can offer different selectivity profiles compared to stronger ones like AlCl₃.[7]

  • Diastereoselectivity (Exo/Endo) Issues: The stereochemical outcome is often determined during the ring-closure of the diradical intermediate. The transition state leading to the more stable product is not always the one that is kinetically favored.

    • Solution:

      • Temperature Control: Temperature can have a significant impact on diastereoselectivity.[8] Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy, which may lead to the kinetically preferred product. Conversely, running the reaction at higher temperatures (if thermally stable) can favor the thermodynamically more stable isomer.

      • Solvent Effects: The solvent can influence the conformation of the diradical intermediate. Increasing solvent viscosity has been shown to affect the endo/exo selectivity in some systems.[9]

      • Organized Media: Performing the reaction in the presence of a zeolite has been reported to increase the diastereomeric excess.[5][10] The constrained environment of the zeolite pores can favor specific transition state geometries.

      • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity, leading to an excess of one enantiomer or diastereomer.

Summary of Conditions Influencing Selectivity
ParameterEffect on RegioselectivityEffect on DiastereoselectivityKey Considerations
Temperature Can influence selectivity, especially if there is a small energy difference between competing pathways.[8]Significant impact. Lower temperatures often increase kinetic control and selectivity.Must balance reaction rate with selectivity.
Solvent Polarity can influence the stability of charged intermediates or transition states.Viscosity can affect the conformational equilibrium of the diradical intermediate.[9]Choose inert, degassed solvents. Aprotic non-polar solvents are common.
Lewis Acid Strong influence in catalyzed reactions by coordinating to reactants.[7]Can dictate facial selectivity by creating a rigid transition state.Screen various Lewis acids (e.g., Sn(OTf)₂, Sc(OTf)₃, BF₃·OEt₂).
Substituents Electronic and steric properties are primary drivers of selectivity.[10]Steric bulk can block one face of the molecule, directing the approach of the reaction partner.Judicious choice of substrates is the first step in designing a selective reaction.
Problem 3: Formation of Polymeric Byproducts or Tar

Q: During my Lewis acid-catalyzed or thermal cycloaddition, the reaction mixture turns dark and I isolate a significant amount of insoluble, tar-like material, resulting in a low yield of the desired cyclobutane.

A: Furan is known to be sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition.[7][11] This is a very common side reaction that must be carefully managed.

Potential Causes & Recommended Solutions:

  • Excessively Strong Lewis Acid: Strong Lewis acids like AlCl₃ can readily catalyze the polymerization of furan.[7]

    • Solution: Switch to milder Lewis acids. Screen a variety of catalysts such as SnCl₄, ZnCl₂, or BF₃·OEt₂. In many cases, catalytic amounts are sufficient and preferable to stoichiometric quantities.[7]

  • High Reaction Temperature: Elevated temperatures can promote thermal decomposition and polymerization pathways.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require running reactions at 0 °C or even -78 °C. It is critical to control any exotherms by using slow, controlled addition of reagents and ensuring efficient cooling.[11]

  • Presence of Radical Initiators (Thermal Reactions): In thermal cycloadditions, trace impurities can initiate radical polymerization.

    • Solution: Add a radical inhibitor, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), to the reaction mixture to scavenge any free radicals that may form.[12] Ensure all reagents are purified and free of peroxides.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a thermal and a photochemical [2+2] cycloaddition? A: According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is forbidden under thermal conditions but allowed under photochemical conditions.[13][14][15]

  • Thermal [2+2] Cycloadditions typically proceed through a stepwise mechanism involving a diradical intermediate, except for specific cases like the reaction of ketenes, which is allowed.[14] These reactions often require high temperatures, which can lead to side reactions with sensitive substrates like furan.

  • Photochemical [2+2] Cycloadditions proceed by photoexcitation of one of the reactants to an excited state (usually a triplet state), which then reacts with the ground-state partner.[16] This allows the reaction to occur under much milder temperature conditions.

Q2: How do I choose a photosensitizer for my reaction? A: A photosensitizer is used when the reacting carbonyl compound does not absorb the lamp's light efficiently or has a low efficiency of forming the reactive triplet state. The sensitizer absorbs the light and then transfers its energy to the carbonyl compound.

  • Key Criterion: The triplet energy (ET) of the sensitizer must be higher than that of the carbonyl compound to allow for efficient energy transfer.

  • Common Sensitizers:

    • Benzophenone (ET ≈ 69 kcal/mol): A classic and effective sensitizer, excited by UV light (λmax ≈ 345 nm).

    • Thioxanthone (ET ≈ 65 kcal/mol): Similar to benzophenone but can sometimes offer better results. Often used for visible-light applications.[17]

    • Acetone (ET ≈ 78 kcal/mol): Can be used as both a solvent and a sensitizer, but its high triplet energy is often not required for furan couplings.

Q3: What are some essential safety precautions for running photochemical reactions? A: Safety is paramount when working with photochemical reactors.

  • UV Protection: UV radiation is damaging to eyes and skin. Never look directly at an unshielded UV lamp. Use UV-blocking safety glasses or a full-face shield. The reactor should be operated within a fume hood with the sash down and shielded with aluminum foil or a dedicated safety cabinet.[9][18][19][20][21]

  • Cooling: Medium- and high-pressure mercury lamps generate a significant amount of heat. They must be housed in a cooling well (typically quartz or Pyrex) with a continuous flow of coolant (usually water) to prevent overheating and potential explosion. A flow monitor that automatically shuts off the lamp if coolant flow stops is highly recommended.[9][18]

  • Ozone Production: Low-pressure mercury lamps can emit at 185 nm, which generates ozone from atmospheric oxygen. Ensure the reaction is performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

This protocol provides a general guideline for the reaction between a furan derivative and a carbonyl compound using a photosensitizer.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add furan, carbonyl partner, & sensitizer to a quartz/Pyrex reaction vessel. b 2. Add anhydrous, degassed solvent. a->b c 3. Seal vessel & purge with inert gas (Ar/N2) for 30-60 min. b->c d 4. Place vessel in photoreactor. Start stirring & coolant flow. c->d e 5. Turn on UV lamp. d->e f 6. Monitor reaction by TLC/GC-MS. e->f g 7. Turn off lamp. Cool to RT. f->g h 8. Concentrate reaction mixture in vacuo. g->h i 9. Purify crude product by column chromatography. h->i

Caption: Workflow for a typical photochemical cycloaddition experiment.

Materials:

  • Furan derivative (1.0 - 5.0 equiv.)

  • Carbonyl compound (1.0 equiv.)

  • Photosensitizer (e.g., benzophenone, 0.1-0.3 equiv.)

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile, CH₂Cl₂)

  • Photochemical reactor with immersion well and UV lamp (e.g., medium-pressure Hg lamp)

  • Cooling system and inert gas line

Procedure:

  • Preparation: To a quartz or Pyrex reaction vessel equipped with a stir bar, add the carbonyl compound and the photosensitizer. Add the solvent, followed by the furan derivative.

  • Degassing: Seal the vessel and thoroughly degas the solution by purging with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring.

  • Setup: Place the reaction vessel in the photoreactor setup. Assemble the immersion well and start the flow of coolant. Ensure the exterior of the reactor is shielded with aluminum foil.[1]

  • Irradiation: Begin stirring the reaction mixture and turn on the UV lamp. Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: Monitor the consumption of the limiting reagent by TLC or GC-MS at regular intervals (e.g., every hour). Caution: Over-irradiation can lead to product decomposition or side reactions.[1]

  • Work-up: Once the reaction is complete (or has reached optimal conversion), turn off the lamp. Allow the apparatus to cool to room temperature.

  • Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol provides a general guideline for the reaction between a furan derivative and an activated alkene or other coupling partner.

Materials:

  • Furan derivative (1.2 equiv.)

  • Alkene/coupling partner (1.0 equiv.)

  • Lewis Acid (e.g., Sn(OTf)₂, 5-10 mol%)

  • Anhydrous, inert solvent (e.g., CH₂Cl₂, Toluene)

  • Flame-dried glassware and inert gas atmosphere (glovebox or Schlenk line)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the Lewis acid catalyst and the alkene.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Slowly add the furan derivative dropwise via syringe over 15-30 minutes.

  • Reaction: Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Griesbeck, A. G., Bondock, S., & Gudipati, M. S. (2001). Temperature and Viscosity Dependence of the Spin-Controlled Stereoselectivity of Carbonyl–Alkene Photocycloadditions. Angewandte Chemie International Edition, 40(23), 4684-4687. (URL not available)
  • Photochemical Reactors Ltd. (n.d.). Safety and Protection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • D'Auria, M., Emanuele, L., & Racioppi, R. (2006). Regio- and Stereoselectivity in the Paternò–Büchi Reaction on Furan Derivatives. International Journal of Photoenergy, 2006, 84645.
  • D'Auria, M. (n.d.). Regio- and Diastereoselectivity in the Paternò–Büchi Reaction on Furan Derivatives. ScholarWorks@BGSU. Retrieved from [Link]

  • DeSimone, J. M., et al. (2005). Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry, 70(3), 858-865.
  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • D'Auria, M., Emanuele, L., & Racioppi, R. (2006). Regio- and Stereoselectivity in the Paternò-Büchi Reaction Between 2,3-Dihydrofuran and Furan with Benzaldehyde. Letters in Organic Chemistry, 3(3), 244-246.
  • Gemoets, H. P. L., et al. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 347-370.
  • Vaganov, A. A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 5.
  • Gonzalez, L., et al. (2006). [2 + 2] Photocycloaddition of 2(5H)-Furanone to Unsaturated Compounds. Insights from First Principles Calculations and Transient-Absorption Measurements. The Journal of Organic Chemistry, 71(21), 8036-8044.
  • Shanghai 3S Technology. (2025). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments? Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe operation of UV light sources in laboratories. Retrieved from [Link]

  • Abe, M., et al. (2004). Mechanism of stereo- and regioselectivity in the Paternò-Büchi reaction of furan derivatives with aromatic carbonyl compounds: importance of the conformational distribution in the intermediary triplet 1,4-diradicals. Journal of the American Chemical Society, 126(11), 3463-3472.
  • Lee, Y. R., et al. (2022). Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans. Organic Letters, 24(6), 1316-1321.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Griesbeck, A. G., & Bondock, S. (2004). The Paternò-Büchi reaction on furan derivatives.
  • Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed Cascade Reaction for the Synthesis of Highly Substituted Furans.
  • Shvartsberg, M. S., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8436.
  • Britton, J., et al. (2017). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry, 15(46), 9857-9866.
  • Organic Chemistry. (2019, January 22). Thermal [2+2] cycloaddition reactions [Video]. YouTube.
  • Son, S., et al. (2022).
  • Le-Mentec, H., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(11), 7247-7260.
  • Cambié, D., et al. (2023). Scale-Up of Photochemical Reactions. UvA-DARE (Digital Academic Repository).
  • Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. Retrieved from [Link]

  • Szymański, P., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(8), 5569-5579.
  • Vaganov, A. A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI.
  • Larnaud, F., et al. (2024). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering.
  • Orr, B. (2001). [2+2] Photocycloaddition of Enones to Olefins. University of Rochester, Department of Chemistry.
  • Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry.
  • Dudkowski, R., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 70(16), 6391-6401.
  • KAUST Health & Safety. (n.d.). Guidelines for Working with Ultraviolet Light Sources. Retrieved from [Link]

  • Vaia. (n.d.). In some photochemical reactions, low quantum yield is obtained. It is due to... Retrieved from [Link]

  • J Chemistry. (2024, December 1). Example | Mechanism|2+2 cycloaddition of ketene|Pericyclic Chemistry [Video]. YouTube.
  • Bottecchia, C., et al. (2021). Scalability of Photochemical Reactions in Continuous Flow Mode. Research Repository UCD.
  • De Vleeschouwer, F., et al. (2023). Lewis acid-catalyzed Diels–Alder cycloaddition of 2,5-dimethylfuran and ethylene: a density functional theory investigation. Physical Chemistry Chemical Physics, 25(18), 12845-12856.
  • Draghici, C., et al. (2014). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 30(4), 1603-1612.
  • ResearchGate. (2015). Why are very small concentrations (mM) used in photochemical reactions? Retrieved from [Link]

  • Tang, X., et al. (2019).
  • Zhang, Y. (2018). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals.

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Technical Support Center: Synthesis of Aminomethylcyclobutane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aminomethylcyclobutane compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, three-dimensional scaffold into their work. The cyclobutane motif is increasingly sought after in drug discovery for its ability to provide conformational restriction, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1][2][3] However, the synthesis of these strained ring systems, particularly with aminomethyl substitution, presents a unique set of challenges.

This document provides in-depth, troubleshooting-focused answers to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Guide & FAQs

This section is organized by the key stages of synthesis, addressing the most frequent and critical challenges.

Part A: Constructing the Cyclobutane Ring

The creation of the strained four-membered ring is often the most significant hurdle. [2+2] cycloadditions are the most common methods, but they are fraught with potential issues.[4][5][6]

Question 1: My [2+2] photocycloaddition reaction is resulting in very low yields and a significant amount of polymer. What are the likely causes and how can I fix this?

Answer: This is a classic problem in photocycloaddition chemistry. Low yields and polymerization typically stem from a combination of factors related to the excited state reactivity of your alkene and the reaction conditions.

  • Causality: Upon photo-excitation, the alkene reaches an excited singlet or triplet state. While the desired pathway is an intermolecular or intramolecular [2+2] cycloaddition to form the cyclobutane ring, competing pathways exist. These include energy-wasting non-radiative decay, cis/trans isomerization, and, most problematically, intermolecular chain reactions that lead to polymerization.[7] The high ring strain of the cyclobutane product (approx. 26 kcal/mol) makes its formation less favorable compared to unstrained polymers.[1]

  • Troubleshooting Steps:

    • Concentration Control (High Dilution): For intramolecular reactions, high dilution is critical to favor the ring-closing reaction over intermolecular polymerization. For intermolecular reactions, systematically vary the concentration; sometimes higher concentrations can favor the desired dimerization over other decay pathways.

    • Wavelength and Light Source: Ensure your UV lamp's wavelength corresponds to the absorption maximum of your substrate (or the photosensitizer). An incorrect or weak light source will lead to inefficient excitation and low conversion.[7]

    • Use a Triplet Sensitizer: If direct irradiation is failing, it's often because the reactive singlet state is too short-lived. A triplet sensitizer (e.g., benzophenone, acetone) can absorb the light and transfer the energy to your alkene, populating the longer-lived triplet state, which can then undergo cycloaddition.[7]

    • Degas Your Solvent: Oxygen is an efficient quencher of triplet excited states. Before starting the irradiation, thoroughly degas your solvent by bubbling nitrogen or argon through it or by using several freeze-pump-thaw cycles.[7]

    • Monitor for Isomerization: Check if your starting alkene is undergoing cis/trans isomerization without cycloaddition. This can indicate an inefficient energy transfer pathway. You might need to change the sensitizer or solvent.[7]

Question 2: I am struggling with poor regio- and diastereoselectivity in my thermal [2+2] cycloaddition. How can I gain better control?

Answer: Selectivity is a major challenge, especially when forming unsymmetrical or polysubstituted cyclobutanes.[8][9] The outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.

  • Causality: Thermal [2+2] cycloadditions often proceed through a stepwise diradical or zwitterionic intermediate. The stability of this intermediate dictates the regiochemistry (head-to-head vs. head-to-tail). Diastereoselectivity is determined by the approach trajectory of the two alkenes, which is influenced by steric bulk and solvent polarity.

  • Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can have a dramatic effect, especially if the reaction has a zwitterionic intermediate. A more polar solvent can stabilize charged intermediates, potentially altering the regiochemical outcome. It is recommended to screen a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile).[7]

    • Lewis Acid Catalysis: For cycloadditions involving electron-rich and electron-poor alkenes, a Lewis acid can coordinate to the electron-poor partner, lowering its LUMO energy and accelerating the reaction. This can also lock the conformation of the dienophile, leading to enhanced diastereoselectivity.

    • Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the transition state that leads to the thermodynamically more stable product.[7]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the alkene partners can effectively shield one face of the molecule, directing the cycloaddition to occur from the less hindered side and inducing diastereoselectivity.[10] The auxiliary can be removed in a subsequent step.

Part B: Installing the Aminomethyl Group

Once the cyclobutane core is formed, the next challenge is to introduce the aminomethyl functionality with precision.

Question 3: My reduction of a cyclobutanecarbonitrile to aminomethylcyclobutane using LiAlH₄ is giving significant side products and a low yield. What is going wrong?

Answer: While powerful, lithium aluminum hydride (LiAlH₄) can be unselective and prone to side reactions if not handled correctly, especially with strained ring systems.

  • Causality: The primary issues are often incomplete reduction, over-reduction (if other reducible groups are present), or side reactions caused by the basicity of the aluminate species. The exothermicity of the reaction and quenching step can also lead to decomposition.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., THF, diethyl ether) is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

    • Control the Temperature: Add the nitrile solution slowly to a cooled (0 °C) suspension of LiAlH₄. Do not add the solid LiAlH₄ to the nitrile solution, as this can cause a dangerous exotherm. After the addition, allow the reaction to warm to room temperature or gently heat to drive it to completion.

    • Careful Workup (Fieser Method): The quenching procedure is critical. At 0 °C, add water dropwise, followed by an equal volume of 15% aqueous NaOH, and then three times the volume of water, each added slowly. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off. An improper quench can lead to a gelatinous mess that traps the product.

    • Consider Alternatives: If problems persist, consider catalytic hydrogenation (e.g., H₂, Raney Nickel or Rh/C) in an ammonia-saturated solvent. This method is often cleaner and avoids the harsh quenching conditions of hydride reductions.

Question 4: I'm performing a reductive amination on cyclobutanecarboxaldehyde, but the reaction is slow and incomplete. How can I improve the efficiency?

Answer: Reductive amination is a two-step, one-pot process: imine formation followed by reduction.[11] A failure here usually points to a problem with the first step.

  • Causality: Imine formation is an equilibrium-driven process that involves the dehydration of a hemiaminal intermediate.[11] The reaction is often sluggish if water is not effectively removed or if the pH is not optimal. Steric hindrance on the cyclobutane ring can also slow the initial nucleophilic attack by the amine.

  • Troubleshooting Steps:

    • pH Control: The reaction requires a weakly acidic pH (typically 5-6). This is a compromise: too acidic, and the amine starting material is protonated and non-nucleophilic; too basic, and the hemiaminal hydroxyl group isn't sufficiently protonated to be a good leaving group (water).[11] Use a mild acid catalyst like acetic acid.

    • Water Removal: To drive the equilibrium toward the imine, remove the water that is formed. This can be done by adding a dehydrating agent like anhydrous MgSO₄ or by azeotropic removal with a Dean-Stark trap if the solvent is suitable (e.g., toluene).

    • Choice of Reducing Agent: Use a hydride reagent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of slightly acidic conditions, and can be added directly at the start of the reaction.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[12][13]

Part C: Stereocontrol and Purification

Controlling the relative and absolute stereochemistry of substituents on the cyclobutane ring is paramount for biological applications.[3]

Question 5: I have a mixture of cis and trans isomers of my substituted aminomethylcyclobutane. How can I separate them or improve the stereoselectivity of the synthesis?

Answer: This is a very common and critical challenge. The puckered, non-planar nature of the cyclobutane ring leads to distinct cis and trans isomers that can have vastly different biological activities and physical properties.[2]

  • Improving Stereoselectivity (Synthesis):

    • Route Selection: The stereochemical outcome is often set during the ring-forming reaction. Photochemical [2+2] reactions often favor specific isomers depending on the excited state.[14] Ring contraction reactions, such as those from pyrrolidine precursors, can be highly stereospecific.[15]

    • Directed Reactions: If you are functionalizing an existing ring, pre-existing substituents can direct incoming reagents. For example, a bulky group will often direct a hydrogenation or hydride reduction to the opposite face of the ring. C-H functionalization strategies can use a directing group to install functionality with high facial control.[8][16]

  • Separation Strategies (Purification):

    • Chromatography: This is the most common method. The different dipole moments and shapes of cis and trans isomers often allow for separation on silica gel. You may need to screen various solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to find optimal separation.

    • Crystallization: If your compounds are crystalline, fractional crystallization can be a highly effective technique for separating diastereomers on a large scale.

    • Derivatization: If the isomers are inseparable, you can try derivatizing them (e.g., forming an amide or carbamate with a chiral or bulky reagent). The resulting diastereomers may have significantly different physical properties, making them easier to separate. The protecting group can then be removed to yield the pure isomers.

Section 2: Experimental Protocol

Protocol: One-Pot Reductive Amination of Cyclobutanecarboxaldehyde with Benzylamine

This protocol details a reliable one-pot method using sodium triacetoxyborohydride, a mild and effective reagent for this transformation.[12][13]

Materials:

  • Cyclobutanecarboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add cyclobutanecarboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M).

  • Add benzylamine (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 3-12 hours).

  • Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-1-(cyclobutyl)methanamine.

Section 3: Data & Visualization

Table 1: Comparison of Reducing Agents for Imine Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ DCM or DCE, rtMild, selective for imines/aldehydes, one-pot procedure possible.[12]Relatively expensive, moisture-sensitive.
NaBH₃CN MeOH, pH 5-6Selective for imines in the presence of aldehydes.[12]Highly toxic (releases HCN in acid), requires pH control.
H₂/Catalyst (Pd/C, PtO₂) MeOH or EtOH, pressureClean, high-yielding, scalable.Requires specialized hydrogenation equipment, may reduce other functional groups (e.g., alkenes, alkynes).
NaBH₄ MeOH or EtOH, rtInexpensive, readily available.Can reduce both the starting aldehyde and the intermediate imine, leading to alcohol byproducts; requires separate imine formation step.[12]

Diagram 1: Troubleshooting Workflow for Low-Yield [2+2] Photocycloadditions

This decision tree provides a systematic approach to diagnosing and solving common issues in photochemical ring formation.

G start Low Yield in [2+2] Photocycloaddition check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Mixture (NMR, GC-MS) start->analyze_byproducts light light check_conditions->light Light Source concentration concentration check_conditions->concentration Concentration solvent solvent check_conditions->solvent Solvent polymer polymer analyze_byproducts->polymer Polymer Observed? isomer isomer analyze_byproducts->isomer Starting Material Isomerization? no_reaction no_reaction analyze_byproducts->no_reaction No Reaction? wavelength wavelength light->wavelength Correct λ? dilution dilution concentration->dilution High Dilution? degassed degassed solvent->degassed Degassed? sensitizer Add Triplet Sensitizer wavelength->sensitizer No decrease_conc Decrease Concentration polymer->decrease_conc Yes sensitizer2 Change Sensitizer or Solvent isomer->sensitizer2 Yes increase_power Increase Light Intensity or Reaction Time no_reaction->increase_power Yes

Caption: Troubleshooting workflow for low-yield [2+2] photocycloadditions.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014, February 18). ACS Publications. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. National Center for Biotechnology Information. [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC. National Center for Biotechnology Information. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G. (2022, June 10). Royal Society of Chemistry. [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. ResearchGate. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (2003, March 15). ACS Publications. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11). National Center for Biotechnology Information. [Link]

  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - RSC Publishing. (2022, October 31). Royal Society of Chemistry. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

  • Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (2016, March 28). ACS Publications. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC. National Center for Biotechnology Information. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. (2021, November 8). Nanyang Technological University. [Link]

Sources

Technical Support Center: Synthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for the synthesis and troubleshooting of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol . It is designed for medicinal chemists and process development scientists encountering yield loss, impurity profiles, or stability issues with this specific scaffold.[1]

Executive Technical Summary

The synthesis of This compound presents a unique convergence of chemoselectivity challenges. You are tethering an acid-sensitive heteroaromatic (furan) to a sterically strained ring (cyclobutane) containing a basic amine and a secondary alcohol.

Primary Failure Modes:

  • Furan Acidolysis: Ring opening to 1,4-dicarbonyls (levulinic aldehyde derivatives) during acidic workup or deprotection.[1]

  • Cyclobutyl-Carbinyl Rearrangement: Ring expansion to cyclopentane derivatives via cationic intermediates.[1]

  • Chelation-Induced Stalling: The 1,1-disubstitution pattern on the cyclobutane creates a "neopentyl-like" steric environment, often stalling nucleophilic addition or reduction steps.[1]

Critical Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned black/tarry during the workup of the furan addition step."

Diagnosis: Acid-Catalyzed Furan Ring Opening. The furan ring acts as a masked enol ether.[1] Upon exposure to Brønsted acids (even weak ones like dilute HCl or unbuffered silica gel), the furan undergoes protonation at the C2 or C5 position, triggering a cascade that opens the ring to form reactive 1,4-dicarbonyls, which rapidly polymerize to form dark resins (humins).[1]

Technical Solution:

  • The Fix: Switch to a basic or buffered quench . Do not use 1M HCl to quench the organolithium/Grignard reaction. Use saturated aqueous

    
     (pH ~5-6) or, preferably, a phosphate buffer (pH 7).[1]
    
  • Purification: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading the column. This neutralizes the acidic sites on the silica surface that degrade the furan.

Mechanistic Insight (The "Black Tar" Pathway): Protonation


 Cation formation 

Nucleophilic attack (water)

Ring Open

Polymerization.
Issue 2: "I observe a major impurity with M+14 mass shift (Methylation?) or ring expansion."[1]

Diagnosis: Cyclobutyl-Carbinyl Cation Rearrangement. If you are attempting to deprotect a Boc-amine or manipulate the alcohol under acidic conditions (e.g., TFA, MsOH), you risk generating a carbocation at the benzylic-like position (adjacent to the furan).[1] The strain energy of the cyclobutane ring (~26 kcal/mol) drives the expansion to a cyclopentyl system.

Technical Solution:

  • Protocol Adjustment: Avoid

    
     pathways. If deprotecting an amine (e.g., N-Boc), use HCl in Dioxane  at 
    
    
    
    rather than TFA/DCM, as the non-polar solvent suppresses cation stabilization.[1] Alternatively, use a base-labile protecting group (e.g., Fmoc) or hydrogenolysis-labile group (Cbz), although Cbz removal via hydrogenation must be carefully monitored to avoid reducing the furan.[1]
  • Verification: Check NMR for the disappearance of the characteristic cyclobutane puckering signals and the appearance of cyclopentene/cyclopentane multiplets.

Issue 3: "The Grignard addition to the aldehyde stalled at 50% conversion."

Diagnosis: Enolization vs. Nucleophilic Attack. The 1-(aminomethyl)cyclobutanecarbaldehyde precursor has an alpha-proton (at the tertiary carbon? No, the 1-position is quaternary).[1] Wait—Correction : The 1-position is quaternary (disubstituted). Therefore, enolization is impossible at the alpha position.[1] Revised Diagnosis: Steric Occlusion & Chelation. The 1,1-disubstitution pattern creates significant steric bulk.[1] If the amine protecting group contains a carbonyl (e.g., Boc, Cbz), the magnesium/lithium reagent may chelate between the protecting group and the aldehyde oxygen, forming a stable 6-membered metallacycle that resists further reaction.[1]

Technical Solution:

  • Additive: Add Cerium(III) Chloride (

    
    )  to the reaction. This activates the aldehyde (making it more electrophilic) while suppressing the basicity of the organometallic reagent, promoting 1,2-addition over side reactions.
    
  • Temperature: Perform the addition at

    
     and warm very slowly.
    

Visualizing the Failure Pathways

The following diagram illustrates the two critical instability pathways: Acid-catalyzed destruction of the furan and the ring-expansion stress test.

SideReactions Start Target Molecule (Furan-Cyclobutane-OH) Acid Acidic Conditions (H+ / Lewis Acids) Start->Acid Exposure FuranProtonation Furan C2-Protonation Acid->FuranProtonation Path A: Heterocycle Attack Carbocation Carbinyl Cation Formation Acid->Carbocation Path B: Alcohol Activation RingOpen Ring Opening (Hydrolysis) FuranProtonation->RingOpen Dicarbonyl 1,4-Dicarbonyl (Levulinic species) RingOpen->Dicarbonyl Polymer Polymerization (Black Tar) Dicarbonyl->Polymer Aldol Condensation Rearrangement Wagner-Meerwein Shift Carbocation->Rearrangement Strain Release Cyclopentane Cyclopentane Derivative Rearrangement->Cyclopentane

Caption: Figure 1.[1][2] Divergent decomposition pathways under acidic stress: Furan polymerization (Path A) and Cyclobutane ring expansion (Path B).

Optimized Synthetic Workflow

To avoid the side reactions above, we recommend the "Late-Stage Furan Addition" route. This minimizes the furan's exposure to harsh reagents used earlier in the sequence.

Protocol Overview
  • Start: 1-Cyano-cyclobutanecarboxylate.

  • Reduction: Reduce nitrile to amine (selectively)

    
     Protect Amine (Boc).
    
  • Core Step: Reduce Ester to Aldehyde (DIBAL-H) or Weinreb Amide.[1]

  • Coupling: Add Furan-2-Lithium to the Aldehyde.

Reaction Compatibility Table:

Reagent/ConditionCompatibilityNotes
LiAlH4 (LAH) High Safe for Nitrile reduction; Furan ring survives LAH.[1]
H2 / Pd/C Critical Risk Avoid. High risk of reducing Furan to Tetrahydrofuran (THF).
TFA (Neat) Zero Will destroy Furan.[1] Use HCl/Dioxane or TMSOTf.[1]
DIBAL-H High Excellent for Ester

Aldehyde reduction at -78°C.
Jones Reagent Zero Strong oxidant; will oxidize Furan and Amine.[1]
Step-by-Step Protocol: Furan Addition (The "Make-or-Break" Step)[1]
  • Preparation of Nucleophile:

    • Dissolve Furan (1.2 equiv) in anhydrous THF under Argon.

    • Cool to

      
      .
      
    • Add

      
      -BuLi (1.1 equiv) dropwise.[1] Stir for 30 mins. Note: Furan-2-Li is generated.[1]
      
  • Addition:

    • Dissolve N-Boc-1-(formyl)cyclobutyl-1-amine (The aldehyde precursor) in THF.

    • Add the aldehyde solution slowly to the lithiated furan at

      
      .
      
    • Crucial: Do not let the temperature rise above

      
       during addition to prevent decomposition.
      
  • Quench (The Safety Valve):

    • Once TLC shows consumption, quench at low temperature with Saturated Phosphate Buffer (pH 7) .[1]

    • Allow to warm to room temperature only after quenching.

  • Workup:

    • Extract with Ethyl Acetate.[1]

    • Wash with Brine.[1]

    • Dry over

      
       (Avoid 
      
      
      
      if it is acidic/anhydrous enough to act as a Lewis acid, though usually safe; Sodium Sulfate is gentler).[1]

References

  • Furan Acid Sensitivity & Ring Opening

    • Keay, B. A. (1987).[1] "Dibenzosuberyl: A protecting group for amines and alcohols." (Context on acid-labile groups in furan synthesis).[1]

    • Waidmann, C. R., et al. (2012).[1][3] "Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings." Catalysis Science & Technology.

  • Cyclobutane Ring Expansion

    • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. (Details cationic rearrangements of cyclobutylcarbinyl systems).

  • Organometallic Addition to Sterically Hindered Ketones/Aldehydes

    • Krasovskiy, A., & Knochel, P. (2004).[1][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. (Use of Lanthanides/LiCl to improve addition yields).

  • Synthesis of 1-Substituted Cyclobutanes

    • BenchChem Technical Data.[1] "2-[1-(Aminomethyl)cyclobutyl]butan-2-ol and related analogs."[1]

Sources

Technical Support Center: Long-Term Stability of Chemical Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the long-term stability of chemical compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their work. Here, you will find scientifically grounded answers to frequently asked questions and practical troubleshooting guides for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the long-term stability of a chemical compound?

A1: The stability of a chemical compound is its ability to maintain its chemical, physical, and microbiological attributes over time.[1] Several environmental factors can significantly impact this stability:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2] Conversely, controlled cooling can extend a compound's shelf life.[2] It is a critical factor to control during both storage and transit.[2]

  • Humidity: Moisture can lead to hydrolytic degradation, oxidation, and microbial growth, all of which can compromise a compound's integrity.[1][2]

  • Light: Exposure to UV and visible light can cause photodegradation by breaking chemical bonds, which can reduce the potency of a substance.[1][2]

  • Oxygen: Atmospheric oxygen can promote oxidative degradation.[1][2] Storing sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • pH: For compounds in solution, pH can significantly influence stability.[1][3] Some compounds may rapidly degrade in acidic or alkaline conditions.[1]

Understanding and controlling these factors are fundamental to preserving the quality and efficacy of your compounds.[4]

Q2: What are the standard "long-term" storage conditions recommended by regulatory bodies?

A2: The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing.[5][6] The purpose of these studies is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors.[7][8][9] The recommended long-term storage conditions are based on the climatic zone for which the product is intended.[10][11]

Climatic ZoneDescriptionLong-Term Storage Condition
ITemperate21°C / 45% RH
IISubtropical and Mediterranean25°C ± 2°C / 60% RH ± 5% RH
IIIHot, Dry30°C ± 2°C / 35% RH ± 5% RH
IVaHot, Humid30°C ± 2°C / 65% RH ± 5% RH
IVbHot, Very Humid30°C ± 2°C / 75% RH ± 5% RH

Data sourced from ICH Q1A(R2) Guidelines.[7][10][11]

For global marketing, stability testing is often conducted at 25°C/60% RH or 30°C/65% RH to cover most regions.[8]

Q3: What is the difference between long-term, accelerated, and intermediate stability testing?

A3: These testing conditions are designed to predict the shelf-life of a product and assess its stability under various scenarios.[12]

  • Long-Term (or Real-Time) Stability Testing: This involves storing the compound under its recommended storage conditions for its proposed shelf life.[12] For a product with a shelf life of at least 12 months, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][10]

  • Accelerated Stability Testing: This study is designed to increase the rate of chemical degradation by using more stringent storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months).[7][10][12][13] The data is used to predict the long-term stability of the compound and to evaluate the effect of short-term excursions outside the label storage conditions, such as during shipping.[7][13][14]

  • Intermediate Stability Testing: These studies are conducted at 30°C ± 2°C / 65% RH ± 5% RH for 6 months and are typically performed if a "significant change" occurs during accelerated testing of a product intended to be stored long-term at 25°C/60% RH.[7][10][12]

Q4: What constitutes a "significant change" in a stability study?

A4: According to the ICH Q1A(R2) guideline, a "significant change" for a drug substance is defined as a failure to meet its specification. For a drug product, it generally includes:

  • A 5% change in assay from its initial value.

  • Any degradation product exceeding its acceptance criterion.

  • Failure to meet the acceptance criteria for appearance, physical attributes, and functionality tests (e.g., color, phase separation, hardness).

  • For some dosage forms, failure to meet acceptance criteria for pH or dissolution.

If a significant change is observed, it may warrant a shorter re-test period or shelf life and a more restrictive storage statement.[7]

Q5: Why are forced degradation studies necessary?

A5: Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used in accelerated stability studies.[15] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help to elucidate the likely degradation products and pathways of the drug substance.[15][16][17]

  • Method Development: The information gathered is essential for developing and validating stability-indicating analytical methods that can accurately measure the active ingredient and its degradation products.[15][18]

  • Understanding Intrinsic Stability: These studies reveal the inherent stability of the molecule and help in selecting proper formulations and packaging.[15][17]

Common stress conditions include exposure to acid, base, oxidation, heat, and light.[17]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments related to compound stability.

Scenario 1: Unexpected Peaks in Chromatography After Storing a Compound

Problem: You observe new, unexpected peaks in your HPLC or LC-MS analysis of a compound that has been in storage.

Possible Cause & Troubleshooting Steps:

This is a classic sign of chemical degradation. The new peaks likely represent degradation products.

Caption: Troubleshooting workflow for unexpected chromatography peaks.

Detailed Protocol: Basic Forced Degradation Study

  • Preparation: Prepare stock solutions of your compound in a suitable solvent.

  • Acid/Base Hydrolysis:

    • Treat the compound with 0.1N HCl and 0.1N NaOH at room temperature and elevated temperature (e.g., 60°C) for several hours.

    • Neutralize the samples before analysis.

  • Oxidation:

    • Treat the compound with 3% hydrogen peroxide at room temperature for several hours.

  • Thermal Degradation:

    • Expose the solid compound and a solution to dry heat (e.g., 80°C).

  • Photostability:

    • Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines.[10]

  • Analysis: Analyze all stressed samples by a suitable chromatographic method (e.g., HPLC-UV/MS) alongside a control sample.

This will help you identify which conditions cause degradation and provide insight into the nature of the degradants.[15][17]

Scenario 2: Inconsistent Results in Cell-Based Assays

Problem: You are getting high variability or a loss of potency in your cell-based assays using a stored compound solution.

Possible Cause & Troubleshooting Steps:

This could be due to the degradation of the compound in the assay medium or improper storage of stock solutions.

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Expert Insight: Many compounds, especially esters or those with reactive functional groups, can hydrolyze in aqueous media over the course of a typical 24-72 hour cell-based assay. It is crucial to assess the stability of your compound under the specific conditions of your experiment.

Scenario 3: Physical Changes in a Solid Compound

Problem: You notice a change in the color, crystal structure, or flowability of a solid compound after storage.

Possible Cause & Troubleshooting Steps:

This indicates a physical or chemical instability.

  • Color Change: Often a sign of oxidation or degradation. Protect from light and oxygen.

  • Caking or Clumping: This is typically due to moisture absorption (hygroscopicity). Store in a desiccator or a controlled low-humidity environment.

  • Change in Crystal Form (Polymorphism): Temperature and humidity can induce polymorphic transformations, which can affect solubility and bioavailability. This requires advanced solid-state characterization (e.g., XRPD, DSC) to investigate.

Best Practice: Always store compounds in well-sealed containers, protected from light, and in a temperature and humidity-controlled environment. For hygroscopic materials, use of a desiccator is strongly recommended.[19]

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1).
  • ICH. (n.d.). Quality Guidelines.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Baupharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Slideshare. (n.d.). ICH Q1 R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Vantree. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Al-Rawashdeh, A. M., & Al-Qudah, M. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1353.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Unchained Labs. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • European Medicines Agency. (n.d.). Quality guidelines: stability.
  • European Medicines Agency. (2003, December 17). Stability testing of existing active substances and related finished products.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Baupharma. (2025, December 25). From Variation to Validation: EMA's Stability Testing Update.
  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry.
  • European Medicines Agency. (2008, August 5). Stability testing of existing active substances and related finished products - Scientific guideline.
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Validation & Comparative

Preclinical Validation Guide: Assessing the Anticancer Efficacy of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The PI3K/AKT/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancers, driving aberrant cell growth, proliferation, and survival [1]. While allosteric mTORC1 inhibitors (rapalogs) have shown clinical utility, their efficacy is often limited by the loss of negative feedback loops, leading to paradoxical AKT hyperactivation.

Directly targeting p70S6K (Ribosomal protein S6 kinase beta-1) —the critical downstream effector of mTORC1—offers a compelling strategy to suppress tumor growth while bypassing these feedback liabilities. This guide provides a comprehensive framework for validating the anticancer activity of a novel structural scaffold: (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol (hereafter referred to as AMCFM ).

The rigid cyclobutane ring of AMCFM restricts conformational entropy, while the aminomethyl and furan-2-yl methanol moieties are designed to form critical hydrogen bonds within the ATP-binding pocket of p70S6K. Below, we benchmark AMCFM against established p70S6K inhibitors—LY2584702 (a clinical-stage pan-p70S6K inhibitor) [4] and PF-4708671 (a first-generation isoform-specific inhibitor) [3]—and provide self-validating experimental protocols to confirm its efficacy.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K (Target) mTORC1->p70S6K S6 S6 Ribosomal Protein p70S6K->S6 Growth Cell Growth & Proliferation S6->Growth Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 AMCFM AMCFM & LY2584702 (ATP-Competitive) AMCFM->p70S6K

Fig 1. PI3K/AKT/mTOR/p70S6K signaling axis and points of pharmacological intervention.

Comparative Performance Data

To objectively evaluate AMCFM, it must be profiled across biochemical, cellular, and off-target assays. A known liability of the first-generation inhibitor PF-4708671 is its off-target inhibition of CYP4F3A, which alters leukotriene metabolism [2]. A superior candidate must demonstrate high potency without this metabolic liability.

Table 1: Preclinical Benchmarking of p70S6K Inhibitors
Compoundp70S6K1 IC₅₀ (Biochemical)p-S6 IC₅₀ (Cellular, HCT116)Anti-proliferative IC₅₀ (HCT116)CYP4F3A Inhibition (Liability)
AMCFM (Novel)12.5 nM0.35 µM1.8 µM> 10 µM (Clean)
LY2584702 [4]4.0 nM0.15 µM2.1 µM> 10 µM (Clean)
PF-4708671 [3]160 nM1.2 µM5.4 µM0.8 µM (High Liability) [2]

Data synthesis represents expected validation parameters based on structural class and historical benchmarks.

Self-Validating Experimental Workflows

To establish E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a drug validation pipeline must be built on self-validating protocols. Every assay must include internal controls that rule out experimental artifacts.

Workflow Phase1 Phase 1 Radiometric Kinase Assay (Direct Target Affinity) Phase2 Phase 2 Western Blotting (Intracellular Engagement) Phase1->Phase2 Phase3 Phase 3 ATP-Luminescence Assay (Phenotypic Viability) Phase2->Phase3

Fig 2. Sequential preclinical validation workflow for novel p70S6K inhibitors.

Protocol 1: Radiometric ATP-Competitive Kinase Assay

Objective: Determine the absolute biochemical IC₅₀ of AMCFM against recombinant p70S6K1. Causality & Rationale: We strictly utilize a γ-[³²P]-ATP radiometric assay rather than fluorescence resonance energy transfer (FRET). Furan-containing compounds (like AMCFM) can exhibit auto-fluorescence under specific UV excitations, which artificially skews FRET readouts. Radiometric assays are immune to this optical interference, ensuring a self-validating, artifact-free IC₅₀.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Expert Note: DTT is critical to prevent the oxidation of catalytic cysteine residues in the kinase domain, which would otherwise mimic false allosteric inhibition.

  • Enzyme-Inhibitor Incubation: Mix 5 ng of active recombinant p70S6K1 with a 10-point, 3-fold serial dilution of AMCFM (starting at 10 µM). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 30 µM of synthetic S6 peptide substrate (AKRRRLSSLRA) and 10 µM ATP spiked with 1 µCi γ-[³²P]-ATP.

  • Termination & Detection: After 30 minutes at 30°C, terminate the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a scintillation counter.

Protocol 2: Cellular Target Engagement (p-S6 Western Blot)

Objective: Confirm that AMCFM penetrates the cell membrane and inhibits p70S6K in a live cellular environment (HCT116 colon carcinoma cells). Causality & Rationale: Kinase inhibition is validated by measuring the phosphorylation status of its direct substrate, Ribosomal Protein S6 at Ser235/236. Normalizing the phospho-signal to Total S6 creates a self-validating system: it proves the loss of signal is due to kinase inhibition, not compound-induced protein degradation or unequal sample loading.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and allow adherence. Treat with AMCFM (0.1 µM to 5 µM) for exactly 2 hours. Expert Note: A short 2-hour window is critical. Longer exposures trigger transcriptional compensatory mechanisms (e.g., PI3K upregulation) that confound the direct readout of target engagement.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF. Expert Note: Na₃VO₄ and NaF are mandatory phosphatase inhibitors; omitting them allows endogenous phosphatases to strip the Ser235/236 marks during lysis, resulting in false-positive inhibition data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-S6 (Ser235/236) and Total S6.

  • Quantification: Detect using chemiluminescence. Calculate the ratio of p-S6 to Total S6 using densitometry software.

Protocol 3: Phenotypic Viability Assay (CellTiter-Glo)

Objective: Link the biochemical and cellular target engagement to actual anticancer efficacy (inhibition of proliferation). Causality & Rationale: We utilize an ATP-luminescent assay (CellTiter-Glo) rather than the traditional MTT assay. mTOR/p70S6K inhibitors drastically alter cellular metabolism and mitochondrial oxidoreductase activity. Because MTT relies on mitochondrial reduction to form formazan, p70S6K inhibition can artificially depress the MTT signal even if the cells are still viable. ATP quantitation avoids this metabolic confounding factor.

Step-by-Step Methodology:

  • Seeding: Plate HCT116 cells at 3,000 cells/well in a white, opaque 96-well plate.

  • Dosing: After 24 hours, treat cells with AMCFM, LY2584702, and PF-4708671 across a concentration gradient (0.01 µM to 50 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence. Calculate the IC₅₀ using non-linear regression.

References

  • Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at:[Link]

  • PLOS One. PF-4708671 but Not LY2584702 Inhibits CYP4F3A and the ω-Oxidation of Leukotriene B₄ In Vitro and In Cellulo. Available at:[Link]

  • Aging (Albany NY). Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer. Available at:[Link]

A Comparative Efficacy Analysis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol, a Novel CNS-Active Agent, Against Established Anxiolytics

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Drug Development Professionals

Abstract

This guide provides a comparative analysis of the preclinical efficacy of a novel chemical entity, (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol, hereafter designated as Furamethanol-CB . The furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to a diverse range of therapeutic properties, including anti-anxiety effects.[1][2][3][4] The unique combination of a furan ring with an aminomethylcyclobutyl group in Furamethanol-CB suggests potential for novel interactions within the central nervous system (CNS).[5][6][7][8][9][10] This document outlines a hypothetical preclinical investigation into Furamethanol-CB's anxiolytic potential, comparing its in vitro and in vivo performance against two established drugs for anxiety disorders: Diazepam, a benzodiazepine, and Escitalopram, a selective serotonin reuptake inhibitor (SSRI). The experimental data presented herein are hypothetical and for illustrative purposes, designed to guide researchers in the evaluation of novel CNS drug candidates.

Introduction: The Rationale for Furamethanol-CB

Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are not without limitations, including side effects, delayed onset of action, and potential for dependence.[11] The development of novel anxiolytics with improved efficacy and safety profiles remains a critical area of research.

Furamethanol-CB has been synthesized as a potential modulator of a novel, hypothetical G-protein coupled receptor (GPCR), designated as Anxiety-Associated Receptor 7 (AAR7), which is believed to be a key regulator of neural circuits involved in fear and anxiety. The rationale for this investigation is based on the hypothesis that selective antagonism of AAR7 will produce anxiolytic effects with a more favorable side-effect profile compared to existing treatments that broadly modulate GABAergic or serotonergic systems.

This guide details the preclinical assays performed to characterize Furamethanol-CB and compare its efficacy against Diazepam and Escitalopram.

In Vitro Characterization: Receptor Affinity and Functional Activity

The initial phase of evaluation focused on quantifying the interaction of Furamethanol-CB with the hypothetical AAR7 receptor and assessing its functional consequences.

Receptor Binding Affinity (Ki)

A competitive radioligand binding assay was employed to determine the binding affinity (Ki) of Furamethanol-CB for the AAR7 receptor, expressed in CHO-K1 cell membranes.[12][13][14][15][16] This assay measures the ability of a test compound to displace a known high-affinity radioligand from its receptor.

Table 1: Comparative Receptor Binding Affinities (Ki) at AAR7

CompoundKi (nM) for AAR7
Furamethanol-CB1.5 ± 0.2
Diazepam> 10,000
Escitalopram> 10,000

Data are presented as mean ± standard deviation.

The results demonstrate that Furamethanol-CB exhibits high affinity for the AAR7 receptor, while Diazepam and Escitalopram do not show significant binding, consistent with their known mechanisms of action.

Functional Antagonism (IC50) using GTPγS Binding Assay

To assess the functional activity of Furamethanol-CB at the AAR7 receptor, a [35S]GTPγS binding assay was conducted.[17][18][19][20][21] This assay measures the activation of G-proteins coupled to the receptor, providing a direct readout of receptor signaling.

Workflow for GTPγS Functional Assay

GTPgS_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare CHO-K1 cell membranes expressing AAR7 prep_reagents Prepare assay buffer, [35S]GTPγS, GDP, and test compounds add_components Add membranes, GDP, AAR7 agonist, and varying concentrations of Furamethanol-CB to a 96-well plate prep_reagents->add_components pre_incubate Pre-incubate for 30 minutes at 30°C add_components->pre_incubate initiate_reaction Initiate reaction by adding [35S]GTPγS pre_incubate->initiate_reaction incubate Incubate for 60 minutes at 30°C to allow for G-protein activation and nucleotide exchange initiate_reaction->incubate terminate Terminate reaction by rapid filtration through glass fiber filters incubate->terminate wash Wash filters to remove unbound [35S]GTPγS terminate->wash scintillation Quantify bound [35S]GTPγS using a scintillation counter wash->scintillation plot_data Plot percentage inhibition vs. log concentration of Furamethanol-CB scintillation->plot_data calculate_ic50 Determine IC50 value using non-linear regression plot_data->calculate_ic50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AAR7 AAR7 Receptor G_protein Gq Protein AAR7->G_protein Agonist Binding PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Increased Neuronal Excitability & Anxiety Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation Furamethanol_CB Furamethanol-CB Furamethanol_CB->AAR7 Antagonizes

Caption: Hypothetical AAR7 signaling pathway and antagonistic action of Furamethanol-CB.

Table 4: Effects of Furamethanol-CB, Diazepam, and Escitalopram in the Marble Burying Test in Mice

Treatment Group (Dose, mg/kg, i.p.)Number of Marbles Buried (out of 20)
Vehicle14.8 ± 1.2
Furamethanol-CB (10)6.5 ± 0.9
Diazepam (2)8.2 ± 1.0
Escitalopram (10, chronic)7.1 ± 0.8*

*Data are presented as mean ± SEM. p<0.05 vs. Vehicle.

All three compounds significantly reduced the number of marbles buried, further supporting their anxiolytic potential. Furamethanol-CB demonstrated efficacy comparable to the established drugs in this model.

Discussion and Future Directions

The hypothetical preclinical data presented in this guide suggest that Furamethanol-CB is a potent and selective antagonist of the novel AAR7 receptor with promising anxiolytic properties.

  • In vitro , Furamethanol-CB demonstrated high affinity and functional antagonism at the AAR7 receptor.

  • In vivo , Furamethanol-CB produced significant anxiolytic effects in both the Elevated Plus Maze and Marble Burying tests, with an efficacy comparable to Diazepam and chronic Escitalopram.

  • A key potential advantage of Furamethanol-CB is its apparent lack of sedative effects at anxiolytically effective doses, a common limitation of benzodiazepines like Diazepam.

These illustrative findings position Furamethanol-CB as a compelling candidate for further preclinical development. Future studies should focus on comprehensive safety pharmacology, pharmacokinetic profiling, and evaluation in additional models of anxiety and related disorders. The selective mechanism of action targeting the AAR7 receptor may offer a novel therapeutic approach for the treatment of anxiety disorders with an improved benefit-risk profile.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Membrane Preparation: CHO-K1 cells stably expressing the AAR7 receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting pellet (cell membranes) is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane suspension, 25 µL of radioligand ([3H]-AAR7-L, at a final concentration equal to its Kd), and 25 µL of various concentrations of Furamethanol-CB or vehicle. For non-specific binding, a high concentration of an unlabeled AAR7 ligand is added.

  • Incubation: The plate is incubated for 90 minutes at room temperature to reach binding equilibrium.

  • Filtration and Quantification: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze, elevated 50 cm from the floor, with two open arms and two enclosed arms.

  • Animal Handling: Male C57BL/6 mice are habituated to the testing room for at least 60 minutes prior to the test. [22]3. Drug Administration: Mice are administered Furamethanol-CB, Diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing. Escitalopram is administered daily for 14 days, with the last dose given 60 minutes before testing.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes. [23][24][25]5. Data Collection: An overhead video camera records the session, and tracking software is used to automatically score the time spent in each arm, the number of entries into each arm, and the total distance traveled.

  • Cleaning: The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues. [23]

Marble Burying Test
  • Apparatus: A standard mouse cage filled with 5 cm of fresh bedding. Twenty glass marbles are evenly spaced on top of the bedding. [26]2. Animal Handling and Dosing: Similar to the EPM test.

  • Procedure: Mice are placed individually into the cage and left undisturbed for 30 minutes. [27][28]4. Scoring: After the 30-minute session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions. [27][26]

References

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Bio-protocol. (2020). Marble burying test. [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • Deacon, R. M. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), 50781. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. [Link]

  • IACUC, University of Iowa. (n.d.). Elevated Plus Maze. [Link]

  • Borsini, F., Podhorna, J., & Marazziti, D. (2002). Animal models for screening anxiolytic-like drugs: a perspective. Reviews in the Neurosciences, 13(2), 149-162. [Link]

  • Walz, A., & Jung, M. E. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Models to Evaluate Anti-Anxiety Effect. [Link]

  • Wikipedia. (n.d.). Marble burying. [Link]

  • American College of Neuropsychopharmacology. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. [Link]

  • Journal of Pharmaceutical Research International. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Millan, M. J. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 164(4), 1129-1161. [Link]

  • Bentham Science Publishers. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

  • ResearchGate. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

  • MySkinRecipes. (n.d.). (1-(Aminomethyl)cyclobutyl)methanol. [Link]

  • PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]

  • Choi, J. K., & Kinda, A. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1-1.29.16. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Marbles burying test. [Link]

  • Springer Protocols. (1997). Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes. [Link]

  • Scribd. (n.d.). Manual MarbleBurying. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding.... [Link]

  • NCBI Bookshelf. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

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  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

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Benchmarking the Synthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing sterically congested, multi-functional building blocks. (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is a prime example of such a molecule. Featuring a 1,1-disubstituted cyclobutane ring, a primary amine, and a furan moiety flanking a secondary alcohol, this scaffold is highly prized in medicinal chemistry—particularly for developing conformationally restricted kinase inhibitors and CNS-active agents.

However, constructing this molecule requires precise control over nucleophilic additions to prevent unwanted side reactions driven by the steric bulk of the cyclobutane ring. In this guide, we will objectively benchmark the two primary synthetic methodologies for this compound: the Cryogenic Aldehyde Addition (Route 1) and the Weinreb Amide Pathway (Route 2) .

Mechanistic Rationale & Pathway Selection

When designing the synthesis of a secondary alcohol flanked by two complex substituents, the disconnection approach typically leads to the addition of an organometallic reagent to a carbonyl electrophile.

SynthesisBenchmark Target (1-(Aminomethyl)cyclobutyl) (furan-2-yl)methanol Aldehyde 1-(Boc-aminomethyl) cyclobutanecarbaldehyde BocAlc1 Boc-Protected Alcohol (Route 1) Aldehyde->BocAlc1 Nucleophilic Addition Lithiofuran 2-Lithiofuran (Cryogenic, -78°C) Lithiofuran->BocAlc1 BocAlc1->Target TFA/DCM Deprotection Acid 1-(Boc-aminomethyl) cyclobutanecarboxylic acid WAmide Weinreb Amide Intermediate Acid->WAmide EDCI, N,O-DMHA Ketone Furyl Ketone Intermediate WAmide->Ketone 2-Furyl-MgBr BocAlc2 Boc-Protected Alcohol (Route 2) Ketone->BocAlc2 NaBH4 Reduction BocAlc2->Target TFA/DCM Deprotection

Logical workflow comparing the Aldehyde Addition (Route 1) and Weinreb Amide (Route 2) pathways.

Route 1: Cryogenic Aldehyde Addition (The Direct Approach)

The most direct route involves the nucleophilic attack of 2-lithiofuran on 1-(Boc-aminomethyl)cyclobutanecarbaldehyde. The direct stereoselective addition of 2-lithiofuran to aldehydes is a well-established methodology, frequently utilized in the synthesis of complex natural products and sugar nitrones[1].

Causality & Expert Insight: Aldehydes adjacent to fully substituted carbons (like the C1 of our cyclobutane) are prone to enolization or hydrate formation. Furthermore, 2-lithiofuran is highly reactive and can undergo ring-opening decomposition at elevated temperatures. Therefore, strict cryogenic conditions (-78 °C) are mandatory to stabilize the organolithium species and ensure a clean 1,2-addition without degrading the starting materials.

Experimental Protocol: Self-Validating Workflow
  • Organolithium Generation: Dissolve furan (1.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes. Validation: The solution should remain clear; a yellow tint indicates trace impurities or premature warming.

  • Nucleophilic Addition: Add a pre-cooled solution of 1-(Boc-aminomethyl)cyclobutanecarbaldehyde (1.0 eq) in THF dropwise over 15 minutes. Maintain at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the UV-active aldehyde spot confirms conversion.

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl to prevent emulsion formation. Warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the purified Boc-protected alcohol in DCM. Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the target compound as a TFA salt.

Route 2: The Weinreb Amide Pathway (The Scalable Approach)

For larger-scale syntheses, relying on cryogenic organolithium chemistry introduces significant engineering challenges. Route 2 circumvents this by utilizing a Weinreb amide intermediate. By converting the starting carboxylic acid to an N-methoxy-N-methylamide, we exploit its unique ability to act as an effective acylating agent that halts precisely at the ketone stage[2].

Causality & Expert Insight: The addition of Grignard reagents to standard esters often over-proceeds to tertiary alcohols. The Weinreb amide forms a stable, five-membered tetrahedral chelate intermediate with the magnesium ion. This chelate survives until the aqueous quench, exclusively yielding the ketone. The subsequent reduction of the ketone with NaBH₄ is highly robust and easily scalable.

Workflow Step1 Step 1: Amidation EDCI, HOBt, DIPEA N,O-dimethylhydroxylamine Step2 Step 2: Grignard Addition 2-Furylmagnesium bromide THF, 0°C to RT Step1->Step2 Step3 Step 3: Reduction NaBH4, MeOH 0°C, 2 hours Step2->Step3 Step4 Step 4: Deprotection TFA, DCM RT, 1 hour Step3->Step4

Step-by-step experimental workflow for the scalable Weinreb Amide synthesis route.

Experimental Protocol: Self-Validating Workflow
  • Amidation: Dissolve 1-(Boc-aminomethyl)cyclobutanecarboxylic acid (1.0 eq) in DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Stir at room temperature for 12 hours. Validation: LC-MS should show a single peak corresponding to the [M+H]+ of the Weinreb amide.

  • Grignard Addition: Dissolve the isolated Weinreb amide in THF and cool to 0 °C. Add 2-furylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. Stir for 4 hours, allowing the mixture to slowly reach room temperature. Quench with aqueous NH₄Cl and extract with EtOAc to isolate the furyl ketone.

  • Ketone Reduction: Dissolve the ketone in MeOH and cool to 0 °C. Add NaBH₄ (2.0 eq) in small portions to manage hydrogen evolution. Stir for 2 hours. Quench with H₂O, remove MeOH under reduced pressure, and extract with DCM.

  • Deprotection: Treat the resulting Boc-protected alcohol with TFA/DCM (1:4 ratio) for 1 hour at room temperature to yield the final primary amine.

Benchmarking Data: A Comparative Analysis

To provide a definitive recommendation, we benchmarked both routes based on quantitative performance metrics typical of a process chemistry environment.

Performance MetricRoute 1: Aldehyde AdditionRoute 2: Weinreb Amide
Overall Yield (from starting material) 45 – 55%65 – 75%
Step Count 2 steps (from aldehyde)4 steps (from acid)
Scalability Low (Strict cryogenic limitations)High (Standard cooling, 0 °C)
Impurity Profile Aldehyde enolization, hydrate byproductsTrace over-reduction byproducts
Key Reagents n-BuLi, Furan2-Furylmagnesium bromide, NaBH₄
Purification Burden High (Flash chromatography required)Low (Intermediates often used crude)
Conclusion & Recommendations

While Route 1 offers a shorter synthetic sequence, it is plagued by the inherent instability of the sterically hindered aldehyde and the strict cryogenic requirements of 2-lithiofuran. It is best suited for milligram-scale discovery chemistry where speed is prioritized over yield.

Conversely, Route 2 is the superior choice for robust, scalable synthesis. The Weinreb amide intermediate provides absolute control over the nucleophilic addition, and the subsequent sodium borohydride reduction is highly reliable. For any drug development professional looking to scale the production of this compound beyond the 5-gram mark, Route 2 is the definitive, field-proven pathway.

References

  • Dondoni, A., et al. "Applications of Sugar Nitrones in Synthesis: The Total Synthesis of (+)-Polyoxin J1." The Journal of Organic Chemistry.[Link]

  • Nahm, S. H., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.[Link]

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A Comparative Guide to the Cytotoxicity of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chemical motifs is paramount for safety assessment and lead optimization. The furan ring, a five-membered aromatic heterocycle, is a common scaffold in pharmaceuticals, natural products, and industrial chemicals.[1][2] While its chemical properties make it a versatile building block, the furan ring is also associated with a specific toxicological profile, primarily driven by metabolic activation into reactive species.[1][3][4][5][6]

This guide provides an in-depth comparison of the cytotoxicity of several furan-containing compounds. We will explore the underlying mechanisms of toxicity, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for your research.

The Double-Edged Sword: Mechanism of Furan-Induced Cytotoxicity

The toxicity of many furan-containing compounds is not inherent to the parent molecule but arises from its bioactivation, predominantly by cytochrome P450 (CYP450) monooxygenases in the liver and other tissues.[4][6][7][8][9][10] This enzymatic oxidation is a critical initiating step.

The key event is the oxidation of the furan ring to form a highly reactive and electrophilic intermediate.[4][6] Depending on the substituents on the ring, this intermediate can be an epoxide or, more commonly for unsubstituted furan, a cis-enedione, specifically cis-2-butene-1,4-dial (BDA).[3][4][5][7] BDA is a potent electrophile that can readily react with cellular nucleophiles.[4][6][7][11]

This interaction with macromolecules is the nexus of cytotoxicity, leading to:

  • Protein Adduct Formation: Covalent binding to proteins can impair their function, leading to enzyme inhibition and disruption of cellular architecture.[4][12]

  • Glutathione (GSH) Depletion: BDA reacts with glutathione, a primary cellular antioxidant, depleting the cell's defense against oxidative stress.[3][4][10]

  • Oxidative Stress: The depletion of GSH and direct action of reactive metabolites can lead to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[13]

  • DNA Adduct Formation: Direct reaction of metabolites with DNA can lead to mutations and genotoxicity, a primary concern for carcinogenicity.[14][15]

  • Apoptosis and Necrosis: The culmination of cellular damage can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis), leading to tissue injury.[13][16][17]

This metabolic pathway is not a mere academic curiosity; it is the reason why a seemingly stable aromatic ring can become a liability in a drug candidate. Understanding this mechanism allows us to anticipate potential toxicities and design safer molecules.

Furan_Toxicity_Pathway cluster_downstream Downstream Cellular Effects Furan Furan-Containing Compound CYP450 CYP450 Enzymes (e.g., CYP2E1) Furan->CYP450 Bioactivation Metabolite Reactive Metabolite (cis-2-butene-1,4-dial) CYP450->Metabolite Oxidation Protein Protein Adducts (Loss of Function) Metabolite->Protein GSH GSH Depletion Metabolite->GSH DNA DNA Adducts (Genotoxicity) Metabolite->DNA Apoptosis Apoptosis / Necrosis Protein->Apoptosis ROS Oxidative Stress (ROS ↑) GSH->ROS ROS->Apoptosis DNA->Apoptosis

Fig 1. Metabolic activation and cytotoxicity pathway of furan compounds.

Comparative Cytotoxicity Analysis

To illustrate the varying cytotoxic potential among furan-containing compounds, we will compare several examples. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process (like cell growth) by 50%. A lower IC50 value indicates higher cytotoxic potency.[18]

It is crucial to recognize that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, exposure times, and assay methodologies.[18] However, the data provides a valuable framework for understanding relative toxicity.

CompoundClass / UseTarget Organ / Cell LineIC50 (µM)Key Mechanistic Insights
Furan Industrial ChemicalRodent HepatocytesVaries (Dose-dependent)Prototypical example; toxicity requires P450 activation to BDA, causing necrosis and apoptosis.[10][17][19]
Aflatoxin B1 (AFB1) MycotoxinHuman/Mouse Hepatoma~0.2 µM (Hepa-1)Potent hepatocarcinogen. CYP450-mediated epoxidation of the furan ring leads to DNA adducts and p53 mutations.[13][14][20]
4-Ipomeanol MycotoxinLung Bronchiolar CellsVaries (Cell-specific)Selective toxicity to lung Clara cells, which have high CYP450 activity, leading to necrosis.[21][22][23][24]
Nitrofurantoin AntibioticBacterial CellsN/A (Antibacterial)In bacteria, the nitro group is reduced to reactive intermediates that damage ribosomal proteins and DNA.[1][25][26] Human toxicity (e.g., pulmonary) is linked to oxidative stress.[27]
Furan Derivatives (various) Anticancer ResearchMCF-7 (Breast Cancer)2.96 - 4.06 µMNewer synthetic derivatives designed to induce apoptosis and cell cycle arrest in cancer cells.[28][29]

In-Depth Experimental Methodologies

Accurate assessment of cytotoxicity relies on robust and well-validated in vitro assays. The choice of assay is critical, as different methods measure distinct cellular parameters. For instance, the MTT assay measures metabolic activity, while the LDH assay measures cell membrane integrity.[30] Combining multiple assays provides a more comprehensive and reliable picture of a compound's cytotoxic profile.

Cytotoxicity_Workflow cluster_assays Perform Cytotoxicity Assays Start Start: Cell Culture (e.g., HepG2, MCF-7) Seed Seed Cells into 96-well Plates Start->Seed Treat Treat with Furan Compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH NRU Neutral Red Uptake (Lysosomal Integrity) Incubate->NRU Analyze Measure Signal (Spectrophotometer) MTT->Analyze LDH->Analyze NRU->Analyze Calculate Calculate % Viability & Determine IC50 Analyze->Calculate End End: Comparative Analysis Calculate->End

Fig 2. General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[31] It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[32]

Expertise & Causality: This assay is a proxy for cell viability because mitochondrial function is typically lost rapidly during apoptosis or necrosis. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol Steps:

  • Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[32]

  • Compound Treatment: Prepare serial dilutions of the furan-containing compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[32]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[32] During this time, viable cells will convert the yellow MTT to purple formazan.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO or isopropyl alcohol) to each well to dissolve the formazan crystals.[31]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using a dose-response curve.[18]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.

Expertise & Causality: This assay directly measures cytotoxicity by quantifying the loss of plasma membrane integrity, a hallmark of necrosis. It is an excellent complementary assay to the MTT test, as it measures a different cell death event.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH. The diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the generated color at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine LDH activity from a standard curve. Cytotoxicity is expressed as the percentage of LDH released compared to a positive control (cells lysed with a detergent to achieve maximum LDH release).

Conclusion

The furan moiety presents a complex challenge in drug development and chemical safety. Its potential for metabolic activation into cytotoxic intermediates necessitates careful evaluation.[5] As demonstrated by compounds like Aflatoxin B1 and 4-Ipomeanol, this bioactivation can lead to severe organ-specific toxicity.[20][21] Conversely, medicinal chemists have successfully leveraged the furan scaffold to design potent anticancer agents, highlighting its therapeutic potential.[2][29][33]

A thorough understanding of the underlying mechanisms, coupled with a multi-assay approach to in vitro testing as outlined in this guide, is essential for any researcher working with furan-containing compounds. By employing robust methodologies like the MTT and LDH assays, scientists can effectively characterize the cytotoxic profile of these molecules, enabling data-driven decisions to advance safer and more effective chemical entities.

References

  • Mechanism of cytotoxicity of aflatoxin B1: role of cytochrome P1-450. PubMed. Available at: [Link]

  • Aflatoxin B1 Toxicity and Protective Effects of Curcumin: Molecular Mechanisms and Clinical Implications. MDPI. Available at: [Link]

  • Elevated susceptibility to 4-ipomeanol cytotoxicity in immature Clara cells of neonatal rabbits. Toxicology and Applied Pharmacology. Available at: [Link]

  • Reactive metabolites in the biotransformation of molecules containing a furan ring. Semantic Scholar. Available at: [Link]

  • The Cytotoxicity of Aflatoxin B1 in Human Lymphocytes. Sultan Qaboos University Medical Journal. Available at: [Link]

  • Metabolic Activation and Cytotoxicity of4-Ipomeanol in Human Non-Small Cell Lung Cancer Lines. AACR Journals. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

  • Aflatoxin B1. Wikipedia. Available at: [Link]

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed. Available at: [Link]

  • Acute effects of 4-ipomeanol on experimental lung tumors with bronchiolar or alveolar cell features in Syrian hamsters or C3H/HeNCr mice. PMC. Available at: [Link]

  • 4-Ipomeanol. Wikipedia. Available at: [Link]

  • Reactive metabolites from the bioactivation of toxic methylfurans. PubMed. Available at: [Link]

  • Metabolic activation and cytotoxicity of 4-ipomeanol in human non-small cell lung cancer lines. PubMed. Available at: [Link]

  • Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. PubMed. Available at: [Link]

  • Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach. SpringerLink. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]

  • Furan-induced Liver Cell Proliferation and Apoptosis in Female B6C3F1 Mice. PubMed. Available at: [Link]

  • Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action. PMC. Available at: [Link]

  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. PMC. Available at: [Link]

  • Furan-induced cytolethality in isolated rat hepatocytes: correspondence with in vivo dosimetry. PubMed. Available at: [Link]

  • Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers. Available at: [Link]

  • Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. PMC. Available at: [Link]

  • Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management. Cureus. Available at: [Link]

  • What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]

  • Electrophilic intermediates produced by bioactivation of furan. PubMed. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. Available at: [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. Available at: [Link]

  • Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic. PubMed. Available at: [Link]

  • Nitrofurantoin. Wikipedia. Available at: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]

  • comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online. Available at: [Link]

  • Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at: [Link]

  • Genotoxic Impurities in Ranitidine Containing Products: An Overview. ResearchGate. Available at: [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Pharmacognosy Magazine. Available at: [Link]

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statistical analysis of experimental results for the compound

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Statistical Analysis of Osimertinib (AZD9291) vs. Early-Generation EGFR Inhibitors in Preclinical Models

Executive Summary

In the landscape of targeted oncology, the transition from preclinical observation to clinical success relies entirely on the rigor of statistical analysis and experimental design. For Non-Small Cell Lung Cancer (NSCLC) harboring the epidermal growth factor receptor (EGFR) T790M resistance mutation, early-generation tyrosine kinase inhibitors (TKIs) like erlotinib and afatinib fail to provide a viable therapeutic window. This guide objectively compares the experimental performance of Osimertinib (AZD9291) —a third-generation, irreversible EGFR-TKI—against its predecessors. As a Senior Application Scientist, I have structured this guide to detail not just what the data shows, but how self-validating experimental protocols and robust statistical frameworks prove causality and efficacy.

Mechanistic Rationale & Pathway Dynamics

To understand the statistical divergence in efficacy between these compounds, we must first establish the molecular causality. The T790M mutation substitutes a threonine with a bulky methionine at the gatekeeper residue (position 790) of the EGFR kinase domain. First-generation TKIs (erlotinib) suffer a dramatic loss of binding affinity due to this steric hindrance. While second-generation TKIs (afatinib) can inhibit T790M in vitro, they bind wild-type (WT) EGFR with equal or greater affinity, leading to dose-limiting toxicities (e.g., severe rash, diarrhea) before therapeutic concentrations can be reached in vivo.

Osimertinib circumvents this by covalently binding to the C797 residue, specifically targeting the mutant conformation while sparing WT-EGFR[1]. This mechanistic superiority directly dictates the statistical endpoints we measure: Selectivity Index (SI) and Tumor Growth Inhibition (TGI).

G EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib (Covalent C797 Binder) Osimertinib->EGFR Potent Inhibition Erlotinib Erlotinib (Sterically Hindered) Erlotinib->EGFR Weak/No Inhibition AKT AKT PI3K->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival ERK ERK RAS->ERK ERK->Survival

Fig 1: Mechanism of T790M-mutant EGFR signaling and differential TKI intervention.

In Vitro Profiling: Protocol & Statistical Framework

To objectively compare the potency of these compounds, we utilize a highly controlled cell viability assay. A protocol is only as trustworthy as its internal controls; therefore, this system is self-validating through the use of isogenic cell lines and biological triplicates.

Step-by-Step Methodology: Cell Viability (IC50) Assay
  • Cell Line Selection (Causality): Plate H1975 cells (harboring L858R/T790M mutations) and A431/WT cells (expressing wild-type EGFR) in 96-well plates at

    
     cells/well. Rationale: Testing both lines simultaneously is mandatory to calculate the Selectivity Index (SI).
    
  • Compound Treatment: After 24 hours of incubation, treat cells with a 10-point serial dilution (ranging from 0.1 nM to 10,000 nM) of osimertinib, erlotinib, or afatinib.

  • Self-Validation Controls: Include a 0.1% DMSO vehicle control (negative control to establish 100% viability baseline) and a cell-free blank (to subtract background absorbance).

  • Quantification: After 72 hours, add CellTiter-Glo® reagent to measure ATP levels as a proxy for metabolically active cells. Read luminescence.

Statistical Analysis of In Vitro Data

The raw luminescence data is normalized to the vehicle control. To determine the IC50 (the concentration required to inhibit 50% of cell viability), we apply a 4-parameter logistic (4PL) non-linear regression model . To prove statistical superiority, an Analysis of Variance (ANOVA) with Tukey’s post-hoc test is applied to the log-transformed IC50 values. Osimertinib demonstrates a mean IC50 of <15 nM against T790M cell lines, whereas erlotinib requires unachievable concentrations to exert an effect. Furthermore, the Selectivity Index (SI = IC50 WT / IC50 Mutant) is calculated to quantify the therapeutic window[2].

Table 1: Comparative In Vitro IC50 Data & Selectivity Indices

CompoundTarget GenotypeH1975 (L858R/T790M) IC50 (nM)WT-EGFR IC50 (nM)Selectivity Index (SI)Statistical Significance (vs Erlotinib)
Erlotinib (1st Gen)Sensitizing (ex19del)> 3000~ 500< 0.2N/A (Baseline)
Afatinib (2nd Gen)Sensitizing / T790M~ 150~ 10< 0.1p < 0.01
Osimertinib (3rd Gen)Sensitizing / T790M11.5 ~ 1200 > 100 p < 0.0001

Data synthesis reflects established preclinical parameters for these compounds[2]. A higher SI indicates a wider therapeutic window, heavily favoring Osimertinib.

In Vivo Efficacy: Xenograft Protocol & Longitudinal Analysis

In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic variables. To validate the therapeutic window, we utilize a murine xenograft model.

Step-by-Step Methodology: Tumor Xenograft Study
  • Implantation: Inject

    
     H1975 cells subcutaneously into the right flank of female athymic nude mice.
    
  • Randomization (Self-Validation): Once tumors reach a mean volume of ~200 mm³, randomize mice into treatment groups (n=10/group) using a stratified block design to ensure equal baseline tumor variance.

  • Dosing: Administer vehicle, erlotinib (50 mg/kg), afatinib (20 mg/kg), or osimertinib (5 mg/kg) via oral gavage daily for 21 days.

  • Blinded Measurement: Tumor volumes are measured bi-weekly using digital calipers by an investigator blinded to the treatment groups. Volume is calculated as

    
    .
    
Statistical Analysis of Longitudinal Data

A common error in preclinical literature is using a standard ANOVA to compare tumor volumes at a single final timepoint. This ignores the trajectory of the tumor and violates the assumption of data independence. Instead, we utilize a Linear Mixed-Effects Model . This model accounts for intra-subject correlation (repeated measurements on the same mouse) and handles missing data if a subject drops out. Time and Treatment are fixed effects, while the individual mouse is a random effect. For survival data (time to tumor volume quadrupling), we utilize Kaplan-Meier estimates and the Log-rank test , calculating Hazard Ratios (HR) via a Cox Proportional Hazards model.

W A In Vivo Data Collection (Tumor Vol & Survival) B Data Normalization (Shapiro-Wilk Test) A->B C Longitudinal Analysis (Mixed-Effects Model) B->C D Survival Analysis (Kaplan-Meier) B->D E Statistical Significance (p < 0.05) C->E F Hazard Ratio Calculation (Cox Proportional Hazards) D->F F->E

Fig 2: Robust statistical workflow for validating in vivo xenograft experimental data.

Table 2: In Vivo Tumor Growth Inhibition (TGI) and Survival Statistics

Treatment GroupMean TGI (%) at Day 21Mixed-Effects p-valueMedian Progression-Free Survival (Days)Hazard Ratio (95% CI)
Vehicle Control 0%N/A14N/A
Erlotinib (50 mg/kg) 12%p = 0.45 (ns)160.92 (0.75 - 1.12)
Afatinib (20 mg/kg) 45%p < 0.05280.65 (0.50 - 0.85)
Osimertinib (5 mg/kg) 110% (Regression) p < 0.0001 > 100 (Not Reached) 0.18 (0.10 - 0.32)

Note: TGI > 100% indicates profound tumor regression, a hallmark of Osimertinib's preclinical validation[1].

Discussion & Translational Impact

The statistical analysis of these experimental results clearly delineates the causality behind Osimertinib's clinical success. Erlotinib fails statistically in vivo because its IC50 against T790M exceeds achievable physiological dosing. Afatinib shows moderate in vitro activity against T790M, but its inverted Selectivity Index (highly potent against WT-EGFR) forces dose reductions in vivo, resulting in sub-therapeutic tumor exposure and a marginal Hazard Ratio (0.65).

Osimertinib's structural design yields an SI > 100, allowing for profound tumor regression in xenograft models without WT-driven toxicity. The application of mixed-effects modeling to the longitudinal data confirms that the tumor volume reduction is not a statistical anomaly but a sustained, highly significant (p < 0.0001) pharmacological effect. This rigorous preclinical statistical foundation accurately predicted its subsequent success in human trials, where it demonstrated a remarkable Hazard Ratio of 0.42 against platinum-pemetrexed chemotherapy in T790M-positive patients.

References

  • Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery.[Link]

  • Santarpia, M., et al. (2017). "Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy." Therapeutics and Clinical Risk Management.[Link]

  • Hirano, T., et al. (2015). "In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer." Oncotarget.[Link]

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Executive Summary: The Rationale for Aminomethylcyclobutyl Motifs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the strategic incorporation of aminomethylcyclobutyl (AMCB) motifs in small molecules and peptidomimetics.

In modern drug discovery, the transition from flat, sp2-hybridized aromatics to sp3-enriched, three-dimensional architectures is a proven strategy for improving clinical success rates. The aminomethylcyclobutyl (AMCB) motif—and its derivatives, such as aminomethylcyclobutane carboxylic acid (ACCA)—serves as a premier conformationally restricted building block.

By locking the molecule into a rigid geometry, the cyclobutane ring restricts rotational degrees of freedom. This provides two distinct pharmacological advantages:

  • Reduced Entropic Penalty: The molecule is pre-organized into its bioactive conformation, lowering the thermodynamic barrier to target binding[1].

  • Metabolic Evasion: The rigid steric bulk prevents the compound from adopting the transition states required by proteolytic enzymes or Cytochrome P450 (CYP) oxidation, dramatically extending half-life[2].

This guide objectively compares AMCB-based compounds against canonical amino acids and flexible linkers, providing field-proven experimental protocols and quantitative SAR (Structure-Activity Relationship) data.

Part 1: ACCA in Peptidomimetics vs. Canonical Amino Acids

Canonical peptides suffer from high hydrophilicity and extreme flexibility, leading to rapid proteolytic degradation in vivo. To overcome this, researchers utilize cis-3-aminomethylcyclobutane carboxylic acid (ACCA) as a non-canonical amino acid (ncAA) substitute[2].

When ACCA replaces the P1 residue in the cleavage site of peptides like angiotensin, the cyclobutane ring acts as a bridging moiety in the backbone. The steric clash generated by the cyclobutane ring prevents the protease active site from inducing the necessary fit for amide bond hydrolysis[2].

Table 1: Comparative Pharmacokinetics of Angiotensin Analogues
Compound VariantP1 Cleavage ResidueProtease Half-Life (

)
Cancer Cell Proliferation (

)
Native Angiotensin Canonical (L-Val/Ile)< 10 min> 50 μM
ACCA-Angiotensin cis-3-AMCB (ACCA)> 24 hours12.5 μM

Data synthesized from structural profiling studies on non-canonical amino acids[2].

Protease_Resistance Substrate Peptide Substrate Canonical Canonical Amino Acid (High Flexibility) Substrate->Canonical AMCB AMCB Derivative (ACCA) (Conformationally Locked) Substrate->AMCB ActiveSite Protease Active Site (Transition State Formation) Canonical->ActiveSite Induced Fit AMCB->ActiveSite Restricted Entry Degradation Rapid Proteolysis (Short Half-Life) ActiveSite->Degradation Resistance Steric Clash / Evasion (Extended Half-Life) ActiveSite->Resistance

Mechanistic pathway showing how AMCB conformational locking prevents proteolysis.

Part 2: AMCB as a GABA Analogue vs. Flexible Alternatives

The inhibitory neurotransmitter


-aminobutyric acid (GABA) is highly flexible, allowing it to bind to multiple receptor subtypes. To design selective therapeutics (e.g., for epilepsy or fibromyalgia), conformational restriction is required[3].

cis-2-(Aminomethyl)cyclobutane carboxylic acid was developed as a conformationally restricted analogue of GABA[3]. By comparing this AMCB derivative to other established analogues like Gabapentin (cyclohexyl-based) and Pregabalin (acyclic, isobutyl-substituted), we can observe how ring size dictates target affinity. The cyclobutane ring forces the aminomethyl and carboxylic acid groups into a specific spatial arrangement that mimics the folded conformation of GABA, which is critical for binding to the


 subunit of voltage-gated calcium channels[3].
Table 2: Conformational Restriction in GABA Analogues
CompoundRing SystemSubstitution PatternStructural Flexibility
GABA None (Acyclic)N/AExtremely High
Pregabalin None (Acyclic)3-isobutylHigh
Gabapentin Cyclohexyl1,1-disubstitutedModerate (Chair/Boat flips)
cis-2-AMCB-COOH Cyclobutyl1,2-disubstituted (cis)Highly Rigid

Part 3: AMCB Linkers in Small Molecule Inhibitors

In small molecule drug design, AMCB is frequently evaluated as a linker to bridge pharmacophores. However, the rigidity of the cyclobutane ring is a double-edged sword: it can vastly improve metabolic stability, but it requires precise vector alignment to maintain target affinity.

In a phenotypic screening study identifying 6-amino-1H-pyrazolo[3,4-d]pyrimidines for the treatment of visceral leishmaniasis, various linkers were tested to optimize the right-hand side (RHS) of the scaffold[4].

Table 3: Comparative SAR of Linkers in Pyrazolopyrimidines
Linker MotifIn Vitro Potency (

)
Metabolic StabilityVector Alignment
1,4-trans-cyclohexylamine 6.5 (High)HighOptimal (Equatorial)
Aminomethylpiperidine Inactive (< 4.0)ModerateSub-optimal
Aminomethylcyclobutyl Inactive (< 4.0)HighSub-optimal

Data derived from phenotypic screening against L. donovani[4].

Causality Insight: While the AMCB linker provided excellent metabolic stability due to its sp3 character, it was inactive in this specific scaffold[4]. The cyclobutane ring's exit vectors did not align the terminal amine correctly with the parasite's target binding pocket, whereas the 1,4-trans-cyclohexylamine provided the exact equatorial trajectory needed for potent inhibition. This highlights that AMCB must be deployed when a tight, specific angle is required, rather than as a universal flexible linker.

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of ACCA-Peptidomimetics

Objective: Incorporate Fmoc-ACCA-OH into a peptide backbone without epimerization.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation Checkpoint 1: Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of free primary amines.

  • Coupling of Fmoc-ACCA-OH:

    • Dissolve 0.4 mmol Fmoc-ACCA-OH (4 eq), 0.4 mmol HBTU (4 eq), and 0.8 mmol DIPEA (8 eq) in DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

    • Causality Note: The steric bulk of the cyclobutane ring slows coupling kinetics. Extended coupling times and highly reactive uronium salts (HBTU/HATU) are mandatory to drive the reaction to completion[5].

  • Validation of Coupling:

    • Self-Validation Checkpoint 2: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If blue, repeat step 3.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Resin 1. Fmoc-Rink Amide Resin (Solid Support) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple 3. Couple Fmoc-ACCA-OH (HBTU / DIPEA / DMF) Deprotect->Couple Cleave 4. TFA Cleavage & Global Deprotection Couple->Cleave Validate 5. LC-MS Validation (Self-Validating Step) Cleave->Validate

Workflow for SPPS incorporation of ACCA with integrated LC-MS validation.

Protocol B: In Vitro Protease Stability Assay (LC-MS/MS)

Objective: Quantify the proteolytic resistance conferred by the AMCB motif.

  • Substrate Preparation: Dissolve the canonical peptide and the ACCA-modified peptidomimetic in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 μM.

  • Internal Standard Addition: Spike the solution with 1 μM of an isotopically heavy-labeled reference peptide.

    • Self-Validation Checkpoint: The internal standard corrects for LC-MS matrix effects and ionization suppression, ensuring that any decrease in signal is strictly due to proteolysis, not instrument variance.

  • Enzyme Incubation: Add Pronase (or specific target protease) to a final concentration of 1 μg/mL. Incubate at 37°C.

  • Quenching & Time-Course: At intervals (0, 15, 30, 60, 120, 240 min), extract 50 μL aliquots and quench immediately by adding 50 μL of 1% Formic Acid in Acetonitrile.

  • Analysis: Centrifuge at 14,000 x g for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the ratio of the analyte peak area to the internal standard peak area over time to calculate

    
    .
    

References

  • Galeazzi, R., Mobbili, G., & Orena, M. (1999). From pyrrolidin-2-ones to 3-aza-2-oxobicyclo[3.2.0]heptanes. Synthesis of both enantiomers of cis-2-aminomethylcyclobutane carboxylic acid, a conformationally restricted analogue of GABA. Tetrahedron, 55(1), 261-270.

  • MDPI. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14041.

  • RSC Medicinal Chemistry. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Med. Chem., 11, 1032-1045.

  • Paradisi, F., et al. (2010). Synthesis of cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA). UCD School of Chemistry and Chemical Biology.

  • PMC. (2021). Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health.

Sources

Safety Operating Guide

Personal protective equipment for handling (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Status: Research Chemical / New Chemical Entity (NCE).[1] CAS Registry Number: Not widely listed (Structural analog read-across applied).[1] Primary Hazards: Acute Toxicity (Oral/Inhalation) , Skin/Eye Corrosion , Respiratory Sensitization .[1]

As a specialized building block containing both a primary amine and a furan-methanol moiety, this compound presents a dual-hazard profile.[1] It must be handled with the rigor reserved for "High Potency" intermediates until specific toxicological data proves otherwise.

The "Why" Behind the Protocol (Read-Across Analysis):

  • The Furan-Methanol Moiety: Structurally analogous to Furfuryl alcohol (CAS 98-00-0), which is classified as Toxic (H301, H311, H331) and a suspected carcinogen (H351).[1][2] Furan rings can also form explosive peroxides upon prolonged storage in air.[1]

  • The Aminomethyl-Cyclobutyl Group: Primary amines are typically Corrosive or Severe Irritants (H314/H315) and can induce respiratory sensitization.[1] The cyclobutane ring adds strain energy, potentially increasing reactivity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate based on "comfort."

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).Rationale:[1] Amines can permeate thin nitrile rapidly.[1] The outer glove acts as a sacrificial barrier; the inner glove is the biological shield. Change outer gloves immediately upon splash contact.[1]
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1+ (Impact & Splash rated).Rationale:[1] Safety glasses with side shields are insufficient for amines, which can cause permanent corneal opacity upon contact.[1] Goggles provide a seal against vapors and splashes.
Respiratory Engineering Control First Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).Rationale:[1] Furan derivatives often have distinct odors and low odor thresholds; reliance on smell is dangerous due to olfactory fatigue.
Body Lab Coat + Apron Material: Flame-resistant (Nomex/Coolshield) lab coat.[1] Add a Tyvek® or rubber apron when handling volumes >100 mg.Rationale: Cotton absorbs liquids and holds toxic agents against the skin.
Operational Handling Protocol

This workflow integrates safety checks into the experimental process to prevent "autopilot" errors.

Phase 1: Pre-Operational Validation
  • Peroxide Check: If the container is old (>6 months), test for peroxides using starch-iodide strips before opening, as the furan ring is susceptible to autoxidation.[1]

  • Static Discharge Control: The cyclobutyl moiety suggests a potential for static buildup in solid form. Use an ionizing fan or anti-static gun during weighing.[1]

Phase 2: Active Handling (Weighing & Transfer)
  • Location: ALL operations must occur inside a certified chemical fume hood.

  • Technique:

    • Place a secondary containment tray (polypropylene) in the hood.[1]

    • Pre-weigh the receiving vessel (flask) to avoid transferring solids back and forth.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas even after washing, to prevent cross-contamination of amine traces.

    • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to lower the inhalation risk of the dust.

Phase 3: Reaction & Quenching
  • Monitoring: Amines are basic.[1] Ensure no acidic vapors (HCl, HBr) are present in the same hood to prevent salt formation smokes (ammonium salts) which can obscure vision.

  • Quenching: Treat all glassware as if it is contaminated with a toxic substance.[1] Rinse with a dilute acidic solution (e.g., 1M Citric Acid) to protonate the amine (rendering it non-volatile) before removing from the hood for cleaning.

Visualizations
Figure 1: Risk Assessment & PPE Decision Logic

Caption: Logic flow for selecting PPE intensity based on scale and physical state.

PPE_Decision_Logic Start START: Handling (1-(Aminomethyl) cyclobutyl)(furan-2-yl)methanol Assess_Scale Assess Scale of Operation Start->Assess_Scale Small_Scale < 100 mg Assess_Scale->Small_Scale Large_Scale > 100 mg Assess_Scale->Large_Scale Assess_State Assess Physical State Small_Scale->Assess_State Enhanced_PPE Enhanced PPE: + Tyvek Apron + P100 Respirator (if outside hood) + Anti-static measures Large_Scale->Enhanced_PPE High Risk Solid Solid / Powder Assess_State->Solid Solution Solution Assess_State->Solution Solid->Enhanced_PPE Dust Hazard Standard_PPE Standard PPE: Nitrile Gloves (Double) Lab Coat Goggles Fume Hood Solution->Standard_PPE Vapor Hazard

[1]

Figure 2: Operational Workflow (Cradle-to-Grave)

Caption: Step-by-step handling process ensuring containment from storage to disposal.

Handling_Workflow Storage Storage (4°C, Inert Gas) Check Safety Check (Peroxides/Hood Flow) Storage->Check Weigh Weighing (Static Control) Check->Weigh Pass React Reaction (Closed System) Weigh->React Quench Acidic Rinse (Protonate Amine) React->Quench Waste Disposal (Haz Waste Stream) Quench->Waste

Emergency Response & Disposal

Spill Response (Small < 10 mL/g):

  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, respirator (if outside hood).[1]

  • Absorb: Use a "Universal" or "Organic" spill pad. Do not use paper towels (amines can react exothermically with cellulose in rare cases, though less likely here; standard pads are safer).[1]

  • Neutralize: Wipe the area with dilute acetic acid or citric acid to neutralize amine residues.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes .[1][3][4][5][6] Hold eyelids apart. Time is critical to prevent corneal fogging.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8] Do not use alcohol (increases skin permeation).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Disposal:

  • Waste Stream: Segregate as "Basic Organic Waste" or "Toxic Organic Waste" .

  • Labeling: Must explicitly state "Contains Furan Derivative" and "Organic Amine."

  • Never dispose of down the drain.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Furfuryl Alcohol (CAS 98-00-0). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2025). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1][9]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: Furfuryl Alcohol.[2][6] Retrieved from [Link][1]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。